Nifedipine d4
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2,6-dimethyl-4-(2,3,4,5-tetradeuterio-6-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3/i5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIMSNHJOBLJNT-KDWZCNHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C2C(=C(NC(=C2C(=O)OC)C)C)C(=O)OC)[N+](=O)[O-])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678659 | |
| Record name | Dimethyl 2,6-dimethyl-4-[2-nitro(~2~H_4_)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219798-99-8 | |
| Record name | Dimethyl 2,6-dimethyl-4-[2-nitro(~2~H_4_)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Application of Deuterated Nifedipine as an Internal Standard: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis of deuterated nifedipine (Nifedipine-d6) and its application as an internal standard for the quantitative analysis of nifedipine in biological matrices. This document is intended for researchers, scientists, and drug development professionals working in areas such as pharmacokinetics, drug metabolism, and bioanalysis.
Introduction to Deuterated Internal Standards
In quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving high accuracy and precision. Deuterated internal standards are isotopically labeled analogs of the analyte where one or more hydrogen atoms are replaced by deuterium. Their chemical and physical properties are nearly identical to the unlabeled analyte, ensuring they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This allows for the correction of variability in sample preparation, injection volume, and instrument response.
Nifedipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina. Accurate measurement of its concentration in biological fluids is crucial for pharmacokinetic and toxicokinetic studies. Nifedipine-d6, with deuterium atoms on the methyl ester groups, is an ideal internal standard for these analyses.
Synthesis of Deuterated Nifedipine (Nifedipine-d6)
The synthesis of Nifedipine-d6 is analogous to the classical Hantzsch dihydropyridine synthesis of nifedipine.[1][2] The key modification is the use of a deuterated starting material to introduce the deuterium labels. In this case, methyl-d3 acetoacetate is used in place of methyl acetoacetate.
Reaction Scheme
The overall reaction for the synthesis of Nifedipine-d6 is as follows:
Caption: Hantzsch synthesis of Nifedipine-d6.
Experimental Protocol
This protocol is adapted from the established Hantzsch synthesis of nifedipine.[1]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 |
| Methyl-d3 acetoacetate | C₅H₅D₃O₃ | 119.14 |
| Ammonia (35% in water) | NH₃ | 17.03 |
| Methanol | CH₃OH | 32.04 |
| Deuterated Chloroform (for NMR) | CDCl₃ | 120.38 |
Procedure:
-
To a 50 mL round-bottom flask, add 2.27 g of 2-nitrobenzaldehyde (15.0 mmol).
-
Add 4.25 g of methyl-d3 acetoacetate (35.7 mmol).
-
Add 4 mL of methanol and 1.6 mL of concentrated ammonia (35% in water, approximately 35 mmol).
-
Fit the flask with a condenser and heat the mixture to reflux for 3.5 to 4 hours with magnetic stirring.[1]
-
After the reaction period, allow the mixture to cool to room temperature. An ice-water bath can be used to facilitate the formation of a precipitate.
-
Collect the precipitate by suction filtration and wash the filter cake with cold water (10 mL) and then cold methanol (5 mL).
-
Recrystallize the crude product from methanol to obtain purified Nifedipine-d6.
-
Dry the final product under vacuum.
Characterization:
The synthesized Nifedipine-d6 should be characterized to confirm its identity and purity.
| Technique | Expected Results |
| Melting Point | Determine the melting point and compare it to the literature value for nifedipine (approximately 172-174 °C). |
| IR Spectroscopy | Record the IR spectrum and identify characteristic peaks for functional groups (e.g., C=O, N-H, NO₂). |
| ¹H and ¹³C NMR | Record NMR spectra in deuterated chloroform to confirm the structure. The absence of a signal for the methyl ester protons in the ¹H NMR spectrum is indicative of successful deuteration. |
| Mass Spectrometry | Obtain the mass spectrum to confirm the molecular weight (352.4 g/mol ) and assess the isotopic purity.[3] |
| HPLC | Check the chemical purity of the final product using HPLC. |
Application of Nifedipine-d6 as an Internal Standard
Nifedipine-d6 is used as an internal standard for the quantification of nifedipine in biological samples, most commonly plasma, by LC-MS/MS.
Experimental Workflow
The general workflow for a bioanalytical method using Nifedipine-d6 is as follows:
Caption: Bioanalytical workflow for nifedipine quantification.
Detailed Experimental Protocol for Plasma Sample Analysis
This protocol is a composite based on several published methods.[3][4][5][6]
Preparation of Standard and QC Samples:
-
Stock Solutions: Prepare a stock solution of nifedipine and Nifedipine-d6 (Internal Standard, IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the nifedipine stock solution in methanol to create working solutions for the calibration curve and quality control (QC) samples. Prepare a working solution of Nifedipine-d6 at an appropriate concentration (e.g., 100 ng/mL) in methanol.
-
Calibration Curve and QC Samples: Spike blank human plasma with the nifedipine working solutions to create calibration standards at various concentrations (e.g., 0.1 - 100 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown sample), add 20 µL of the Nifedipine-d6 working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters:
The following table summarizes typical LC-MS/MS parameters for the analysis of nifedipine.
| Parameter | Typical Conditions |
| LC Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 5 mM ammonium acetate solution (e.g., 60:40, v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode, or Atmospheric Pressure Chemical Ionization (APCI), positive mode[3][4] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Nifedipine: m/z 347.2 → 315.1[3][4] or m/z 354.1 → 222.2 (negative mode)[5] Nifedipine-d6: m/z 353.2 → 318.2[3][4] |
Data Analysis:
The concentration of nifedipine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to the calibration curve.
Mechanism of Action of Nifedipine
Nifedipine exerts its therapeutic effects by blocking L-type voltage-gated calcium channels.[7][8][9] This action is particularly prominent in vascular smooth muscle and myocardial cells.
Caption: Nifedipine's mechanism of action.
By blocking the influx of calcium ions into these cells, nifedipine leads to vasodilation, a reduction in peripheral vascular resistance, and a decrease in blood pressure.[8] In the heart, this leads to a decreased afterload and an increased supply of oxygen to the myocardium.[8]
Conclusion
The synthesis of deuterated nifedipine via a modified Hantzsch reaction provides a reliable source of an ideal internal standard for bioanalytical applications. The use of Nifedipine-d6 in LC-MS/MS methods significantly enhances the accuracy, precision, and robustness of nifedipine quantification in complex biological matrices. This technical guide provides the fundamental protocols for the synthesis and application of this essential tool for researchers in the pharmaceutical sciences.
References
- 1. books.rsc.org [books.rsc.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. researchgate.net [researchgate.net]
- 4. ESTIMATION OF NIFEDIPINE IN HUMAN PLASMA BY LCMS / MS | Semantic Scholar [semanticscholar.org]
- 5. A more rapid, sensitive, and specific HPLC-MS/MS method for nifedipine analysis in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. droracle.ai [droracle.ai]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Certificate of Analysis for Nifedipine-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the data and methodologies typically presented in a Certificate of Analysis (CoA) for Nifedipine-d4. This deuterated analog of Nifedipine is crucial as an internal standard in pharmacokinetic and metabolic studies. Understanding its quality control parameters is paramount for ensuring data integrity and accuracy in research and drug development.
Compound Information
Nifedipine-d4 is a stable isotope-labeled version of Nifedipine, a potent calcium channel blocker. The deuterium labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry-based assays.
| Parameter | Specification | Source |
| Chemical Name | dimethyl 2,6-dimethyl-4-(2-nitrophenyl-d4)-1,4-dihydropyridine-3,5-dicarboxylate | |
| Molecular Formula | C₁₇H₁₄D₄N₂O₆ | [1] |
| Molecular Weight | 350.36 g/mol | [1] |
| CAS Number | 1219798-99-8 | [1][2] |
| Appearance | Yellow to orange solid | |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO |
Analytical Data and Specifications
The following tables summarize the typical quantitative data found on a Nifedipine-d4 Certificate of Analysis, ensuring its identity, purity, and quality.
Table 2.1: Identity and Purity
| Test | Method | Specification | Typical Result |
| Identity (¹H-NMR) | Nuclear Magnetic Resonance Spectroscopy | Conforms to structure | Conforms |
| Identity (MS) | Mass Spectrometry | Conforms to molecular weight | Conforms |
| Purity (HPLC) | High-Performance Liquid Chromatography | ≥98% | 99.5% |
| Isotopic Purity | Mass Spectrometry | ≥99 atom % D | 99.2 atom % D |
| Residual Solvents | Gas Chromatography (GC) | Meets USP <467> requirements | Conforms |
Table 2.2: Physicochemical Properties
| Test | Method | Specification |
| Melting Point | Capillary Method | 172-174 °C |
| Loss on Drying | Thermogravimetric Analysis (TGA) | ≤0.5% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the analytical results presented in a CoA.
3.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is employed to assess the chemical purity of Nifedipine-d4 by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient mixture of Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm.
-
Injection Volume: 10 µL.
-
Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.
3.2. Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry confirms the molecular weight and the degree of deuterium incorporation.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Data Acquisition: Full scan mode to determine the molecular ion peak [M+H]⁺.
-
Identity Confirmation: The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of Nifedipine-d4.
-
Isotopic Purity Assessment: The relative intensities of the isotopic peaks are analyzed to confirm the enrichment of the deuterium isotopes.
3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy is used to confirm the chemical structure of Nifedipine-d4. The absence of signals from the deuterated positions confirms successful labeling.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Analysis: The resulting spectrum is compared with the known spectrum of unlabeled Nifedipine to ensure that the signals corresponding to the protons on the 2-nitrophenyl ring are absent or significantly diminished.
Visualizations
4.1. General Quality Control Workflow for Nifedipine-d4
The following diagram illustrates the typical workflow for the quality control analysis of a batch of Nifedipine-d4.
4.2. Analytical Data Flow for CoA Generation
This diagram shows the logical flow of data from analytical instruments to the final Certificate of Analysis.
References
An In-depth Technical Guide to the Physical Properties of Nifedipine-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of Nifedipine-d4, a deuterated analog of the widely used calcium channel blocker, Nifedipine. Given the limited availability of specific experimental data for the deuterated form, this document presents the established physical properties of Nifedipine and discusses the anticipated minimal influence of deuterium substitution. Detailed experimental protocols for the determination of these properties are provided to support researchers in their laboratory work.
Core Physical and Chemical Properties
Deuterium substitution, the replacement of hydrogen with its heavier isotope, typically has a negligible effect on the macroscopic physical properties of a molecule such as melting point and solubility. The primary differences are observed at the molecular level, affecting vibrational frequencies and metabolic pathways. Therefore, the physical properties of Nifedipine serve as a reliable proxy for those of Nifedipine-d4.
| Property | Value |
| Chemical Name | dimethyl 2,6-dimethyl-4-(2-nitrophenyl-d4)-1,4-dihydropyridine-3,5-dicarboxylate |
| Molecular Formula | C₁₇D₄H₁₄N₂O₆ |
| Molecular Weight | 350.36 g/mol |
| Appearance | Yellow crystalline powder |
| Melting Point | 172-174 °C |
| Boiling Point | Decomposes at temperatures above melting point |
| Solubility | Practically insoluble in water. Soluble in acetone, chloroform, and ethyl acetate; sparingly soluble in ethanol. |
Experimental Protocols
Determination of Melting Point
The melting point of Nifedipine-d4 can be determined using the capillary method with a calibrated melting point apparatus.
Methodology:
-
Sample Preparation: A small quantity of finely powdered Nifedipine-d4 is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate of 10 °C/minute initially.
-
Observation: As the temperature approaches the expected melting point, the heating rate is reduced to 1-2 °C/minute to allow for accurate observation.
-
Melting Range: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For a pure substance, this range is typically narrow.
Diagram: Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of Nifedipine-d4.
Determination of Solubility
The equilibrium solubility of Nifedipine-d4 can be determined using the shake-flask method, a robust and widely accepted technique for active pharmaceutical ingredients (APIs).
Methodology:
-
Sample Preparation: An excess amount of Nifedipine-d4 is added to a series of vials containing different solvents of interest (e.g., water, ethanol, acetone).
-
Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the samples are allowed to stand to allow the undissolved solid to sediment. An aliquot of the supernatant is then carefully removed and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particles.
-
Quantification: The concentration of Nifedipine-d4 in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Reporting: The solubility is reported in units of mg/mL or g/L.
Diagram: Workflow for Solubility Determination
Caption: Workflow for determining the solubility of Nifedipine-d4.
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of Nifedipine-d4.
Infrared (IR) Spectroscopy
Experimental Protocol:
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: The solid sample of Nifedipine-d4 is prepared as a potassium bromide (KBr) pellet. A small amount of the sample is intimately mixed with dry KBr powder and pressed into a thin, transparent disc.
-
Data Acquisition: The spectrum is recorded in the mid-IR region (typically 4000-400 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Instrument: High-resolution NMR Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Approximately 5-10 mg of Nifedipine-d4 is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired. The absence of signals corresponding to the deuterated positions confirms the isotopic labeling.
Mass Spectrometry (MS)
Experimental Protocol:
-
Instrument: Mass Spectrometer, often coupled with a chromatographic system (e.g., LC-MS).
-
Ionization Source: Electrospray Ionization (ESI) is commonly used.
-
Analysis Mode: The analysis can be performed in full scan mode to determine the molecular ion peak or in product ion scan mode (MS/MS) for structural elucidation. The observed molecular weight should correspond to that of Nifedipine-d4.
Diagram: Logical Flow for Spectroscopic Characterization
Caption: Logical workflow for the spectroscopic characterization of Nifedipine-d4.
Technical Guide: Solubility of Nifedipine-d4 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifedipine-d4 is a deuterated analog of Nifedipine, a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina. In research and development, particularly in pharmacokinetic studies and as an internal standard in analytical chemistry, understanding the solubility of Nifedipine-d4 in various organic solvents is crucial for sample preparation, formulation, and in vitro assay development.
This guide provides a comprehensive overview of the solubility of Nifedipine-d4 in common organic solvents. It is important to note that specific quantitative solubility data for Nifedipine-d4 is limited in publicly available literature. Therefore, this document primarily presents the solubility data for its non-deuterated counterpart, Nifedipine. The assumption is that the deuterium substitution, which has a minimal effect on the physicochemical properties of the molecule, will not significantly alter its solubility in organic solvents compared to Nifedipine.
Quantitative Solubility Data
The following table summarizes the solubility of Nifedipine in a range of organic solvents. This data has been compiled from various scientific and technical sources.
| Solvent | Solubility | Temperature |
| Acetone | 250 g/L | 20°C |
| Chloroform | 140 g/L | 20°C |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | Not Specified |
| Dimethylformamide (DMF) | ~30 mg/mL | Not Specified |
| Ethanol | ~3 mg/mL | Not Specified |
| Ethanol (absolute) | 17 g/L | 20°C |
| Ethyl Acetate | 50 g/L | 20°C |
| Methanol | 26 g/L | 20°C |
| Methylene Chloride | 160 g/L | 20°C |
Experimental Protocol: Determination of Equilibrium Solubility
A widely accepted and robust method for determining the equilibrium solubility of a compound in an organic solvent is the shake-flask method . This protocol is a foundational technique in pharmaceutical and chemical research.
Objective: To determine the maximum concentration of Nifedipine-d4 that can be dissolved in a specific organic solvent at a constant temperature to achieve a saturated solution at equilibrium.
Materials:
-
Nifedipine-d4 (crystalline solid)
-
High-purity organic solvent of choice
-
Analytical balance
-
Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes
-
Chemically inert syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid Nifedipine-d4 to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is formed.
-
Record the exact weight of the added solid.
-
Add a known volume of the selected organic solvent to the vial.
-
Securely seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker. The temperature should be controlled and recorded (e.g., 25°C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent system. A preliminary time-course study can determine the optimal equilibration time.
-
-
Phase Separation:
-
Once equilibrium is established, remove the vials from the shaker and allow them to stand at the same constant temperature to let the undissolved solid settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the collected supernatant through a chemically inert syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.
-
Precisely dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as HPLC.
-
Prepare a series of standard solutions of Nifedipine-d4 of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of Nifedipine-d4 in the diluted sample by interpolating its response on the calibration curve.
-
-
Data Reporting:
-
Calculate the solubility of Nifedipine-d4 in the original saturated solution, taking into account the dilution factor.
-
Report the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of Nifedipine-d4 using the shake-flask method.
An In-depth Technical Guide to the Stability of Nifedipine-d4 in Solution
Disclaimer: This document provides a comprehensive overview of the stability of Nifedipine in solution based on available scientific literature. Specific stability studies on Nifedipine-d4 are not extensively available. The information presented here for Nifedipine is intended to serve as a close surrogate for Nifedipine-d4, as their chemical structures are nearly identical, suggesting similar stability profiles. However, researchers should be aware that differences in degradation kinetics may occur due to the kinetic isotope effect. It is strongly recommended to perform specific stability studies for Nifedipine-d4 under intended use conditions.
This guide is intended for researchers, scientists, and drug development professionals, providing detailed information on the factors influencing the stability of Nifedipine in solution, experimental protocols for stability assessment, and quantitative data from various studies.
Introduction to Nifedipine Stability
Nifedipine, a dihydropyridine calcium channel blocker, is known for its sensitivity to certain environmental factors, particularly light. Its stability in solution is crucial for ensuring the accuracy of analytical measurements, the efficacy of pharmaceutical formulations, and the safety of its therapeutic use. The primary factors influencing the stability of Nifedipine in solution are light, pH, temperature, and oxidizing agents. Degradation can lead to the formation of several impurities, with the two main photolytic degradation products being the nitro- and nitrosophenylpyridine analogs.
Factors Affecting Nifedipine Stability in Solution
Photostability
Nifedipine is highly sensitive to light, particularly in the UV and visible spectrum.[1][2][3] Exposure to light can lead to rapid degradation. Therefore, it is imperative to protect solutions containing Nifedipine from light at all stages of preparation, storage, and analysis.[4][5][6] Studies have shown that storing Nifedipine solutions in amber glass bottles or amber syringes wrapped in aluminum foil can significantly improve its stability.[7][8]
Effect of pH
The stability of Nifedipine in solution is also pH-dependent. Forced degradation studies have demonstrated that Nifedipine degrades under both acidic and alkaline conditions.[9][10][11] One study observed mild degradation under acidic hydrolysis and no degradation under basic hydrolysis, while another reported significant degradation under both conditions.[9][10][11]
Thermal Stability
Elevated temperatures can accelerate the degradation of Nifedipine in solution. It is generally recommended to store Nifedipine solutions at controlled room temperature or under refrigeration.[4][5][12] One study found that Nifedipine degraded more rapidly at 25°C than at 4°C.[5] However, even with refrigeration and protection from light, a decline in concentration was observed over time.[5]
Oxidative Stability
Nifedipine is susceptible to oxidative degradation. Studies have shown significant degradation when exposed to hydrogen peroxide.[9][10]
Quantitative Stability Data
The following tables summarize the quantitative data from forced degradation studies of Nifedipine under various stress conditions.
Table 1: Forced Degradation of Nifedipine in Solution
| Stress Condition | Reagents and Conditions | Duration | Degradation (%) | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 6 hours at 80°C | 89.19 | [9][10] |
| Alkaline Hydrolysis | 0.1 N NaOH | 6 hours at 80°C | 67.74 | [9][10] |
| Oxidative Degradation | 3% H₂O₂ | 6 hours at 80°C | 72 | [9][10] |
| Neutral Hydrolysis | HPLC grade water | 6 hours at 80°C | 85.96 | [9][10] |
| Photodegradation (UV/H₂O₂) | 5 mg/L Nifedipine, 0.52 mmol/L H₂O₂, pH 7, 20°C | 5 minutes | 99.94 | [2] |
Table 2: Stability of Extemporaneously Compounded Nifedipine Oral Solutions
| Formulation Vehicle | Concentration | Storage Container | Storage Conditions | Stability Duration (>90% initial concentration) | Reference |
| Polyethylene glycol 400, glycerin, peppermint oil | 10 mg/mL | Amber glass bottles | 22-25°C, fluorescent lighting | At least 35 days | [7][8] |
| Polyethylene glycol 400, glycerin, peppermint oil | 10 mg/mL | Amber oral syringes (foil-wrapped) | 22-25°C, fluorescent lighting | At least 14 days | [7][8] |
| Polyethylene glycol 400, glycerin, peppermint oil | 10 mg/mL | Amber oral syringes (unwrapped) | 22-25°C, fluorescent lighting | < 7 days (>20% loss) | [7][8] |
| 1% methylcellulose:simple syrup NF (1:13) | 4 mg/mL | Plastic prescription bottles | 4°C | At least 91 days | [13] |
| Ora Plus:Ora Sweet (1:1) | 4 mg/mL | Plastic prescription bottles | 4°C | At least 91 days | [13] |
| 1% methylcellulose:simple syrup NF (1:13) | 4 mg/mL | Plastic prescription bottles | 25°C | At least 91 days | [13] |
| Ora Plus:Ora Sweet (1:1) | 4 mg/mL | Plastic prescription bottles | 25°C | At least 91 days | [13] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is a generalized representation based on methodologies described in the literature.[9][10]
-
Preparation of Stock Solution: Prepare a stock solution of Nifedipine in a suitable solvent (e.g., methanol).
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and reflux at 80°C for a specified duration (e.g., 6 hours).
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH and reflux at 80°C for a specified duration (e.g., 6 hours).
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and maintain at 80°C for a specified duration (e.g., 6 hours).
-
Neutral Hydrolysis: Mix the stock solution with HPLC grade water and reflux at 80°C for a specified duration (e.g., 6 hours).
-
Sample Analysis: After the specified time, cool the solutions, neutralize if necessary, and dilute to a suitable concentration with the mobile phase for analysis by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A variety of HPLC methods have been developed for the analysis of Nifedipine and its degradation products. A typical method is described below.[9][10][14]
-
Column: C18 column (e.g., Phenomenex)
-
Mobile Phase: Isocratic mixture of methanol and water (e.g., 90:10 v/v) or a gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a specified wavelength (e.g., 233 nm or 335 nm).
-
Injection Volume: 20 µL
Visualizations
Nifedipine Degradation Pathway
The following diagram illustrates the primary photodegradation pathways of Nifedipine.
Caption: Primary photodegradation pathways of Nifedipine.
Experimental Workflow for Forced Degradation Study
The diagram below outlines a typical experimental workflow for conducting a forced degradation study of Nifedipine.
Caption: Workflow for a forced degradation study.
Summary and Recommendations
Based on the available data for Nifedipine, the following recommendations are proposed for handling and storing solutions of Nifedipine-d4 to maintain their stability:
-
Protection from Light: All solutions containing Nifedipine-d4 should be rigorously protected from light by using amber glassware, foil wrapping, or by working under low-light conditions.
-
pH Control: The pH of the solution should be maintained close to neutral if possible, as both acidic and alkaline conditions can promote degradation.
-
Temperature Control: Solutions should be stored at controlled room temperature or refrigerated to minimize thermal degradation.
-
Avoid Oxidizing Agents: Contact with strong oxidizing agents should be avoided.
-
Fresh Preparation: Whenever possible, solutions should be prepared fresh before use. If storage is necessary, the stability under the specific storage conditions should be verified.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly efficient UV/H2O2 technology for the removal of nifedipine antibiotics: Kinetics, co-existing anions and degradation pathways | PLOS One [journals.plos.org]
- 3. Characterization of a new degradation product of nifedipine formed on catalysis by atenolol: A typical case of alteration of degradation pathway of one drug by another - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nifedipine (Procardia): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. Nifedipine stability in cardioplegic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How and when to take nifedipine - NHS [nhs.uk]
- 7. Stability of nifedipine in an extemporaneously compounded oral solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijdra.com [ijdra.com]
- 12. pfizermedical.com [pfizermedical.com]
- 13. Stability of nifedipine in two oral suspensions stored at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rfppl.co.in [rfppl.co.in]
A Technical Guide to Nifedipine-d4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on Nifedipine-d4, a deuterated analog of Nifedipine, for its application in research settings. This document covers reliable suppliers, key technical data, a detailed experimental protocol for its use as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and visualizations of a typical experimental workflow and its relevant signaling pathway.
Core Topic: Nifedipine-d4
Nifedipine is a potent L-type calcium channel blocker widely used in cardiovascular research and as a therapeutic agent.[1][2] Its deuterated form, Nifedipine-d4, serves as an invaluable tool in analytical and metabolic studies, primarily as an internal standard for quantitative analysis by mass spectrometry. The stable isotope label allows for precise differentiation from the unlabeled endogenous or administered Nifedipine, ensuring high accuracy and reproducibility in experimental results.
Suppliers and Quantitative Data
For researchers looking to source Nifedipine-d4, several reputable suppliers offer this compound for research use. The following table summarizes the key quantitative data from these suppliers to facilitate easy comparison.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Purity | Isotopic Enrichment | Available Formats |
| LGC Standards | TRC-N457001 | 1219798-99-8 | C₁₇D₄H₁₄N₂O₆ | 350.36 | Not specified | Not specified | Neat |
| MedChemExpress | HY-B0284S1 | 1219798-99-8 | C₁₇H₁₄D₄N₂O₆ | 350.36 | 99.85% | Not specified | Solid |
| Pharmaffiliates | PA PST 011005 | 1219798-99-8 | C₁₇H₁₄D₄N₂O₆ | 350.36 | Not specified | Not specified | Not specified |
Note: Researchers should always refer to the supplier's certificate of analysis for the most accurate and lot-specific data.
Experimental Protocol: Quantification of Nifedipine in Human Plasma using LC-MS/MS with Nifedipine-d4 as an Internal Standard
This protocol provides a detailed methodology for the quantification of Nifedipine in biological matrices, a common application for Nifedipine-d4.
1. Materials and Reagents:
-
Nifedipine (analytical standard)
-
Nifedipine-d4 (internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Human plasma (blank)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
3. Preparation of Stock and Working Solutions:
-
Nifedipine Stock Solution (1 mg/mL): Accurately weigh and dissolve Nifedipine in methanol.
-
Nifedipine-d4 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve Nifedipine-d4 in methanol.
-
Working Solutions: Prepare serial dilutions of the Nifedipine stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare a working solution of the Nifedipine-d4 IS at an appropriate concentration.
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of the Nifedipine-d4 IS working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
5. LC-MS/MS Conditions:
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS/MS Detection: Monitor the precursor-to-product ion transitions for Nifedipine and Nifedipine-d4 in Multiple Reaction Monitoring (MRM) mode. The specific mass transitions will need to be optimized for the instrument used.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Nifedipine to Nifedipine-d4 against the concentration of the calibration standards.
-
Determine the concentration of Nifedipine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate a typical experimental workflow and the signaling pathway of Nifedipine.
References
An In-Depth Technical Guide to the Metabolic Stability Assessment of Nifedipine-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nifedipine, a dihydropyridine calcium channel blocker, is a widely prescribed medication for the management of hypertension and angina pectoris. Its therapeutic efficacy is significantly influenced by its pharmacokinetic profile, which is characterized by extensive first-pass metabolism primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2][3][4] This rapid metabolism results in a relatively short half-life and variable oral bioavailability.[1][4][5]
Strategic modification of drug candidates through deuteration is a well-established approach to favorably alter pharmacokinetic properties. The substitution of hydrogen with its heavier isotope, deuterium, can lead to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This increased bond strength can slow the rate of metabolic reactions where C-H bond cleavage is the rate-limiting step, a phenomenon known as the kinetic isotope effect (KIE).[6] Consequently, deuterated compounds may exhibit increased metabolic stability, a longer half-life, and improved oral bioavailability.[6]
This technical guide provides a comprehensive overview of the assessment of the metabolic stability of Nifedipine-d4. It details the experimental protocols for in vitro assays, presents available data, and visualizes the key metabolic pathways and experimental workflows. While direct comparative in vitro metabolic stability data for Nifedipine-d4 is not extensively available in the public domain, this guide synthesizes the known metabolic fate of nifedipine with the principles of deuteration to provide a robust framework for its assessment. One study in rodents indicated that deuterated (D6) nifedipine led to a "34% increment in inadequacy," suggesting a significant alteration in its metabolic profile.[6]
Nifedipine Metabolism
Nifedipine is predominantly metabolized in the liver by CYP3A4 to several inactive, water-soluble metabolites.[1][7] The primary metabolic pathway involves the oxidation of the dihydropyridine ring to its pyridine analog, dehydronifedipine.[1] This is followed by further oxidation and hydrolysis to form other metabolites.[1]
Data Presentation
Due to the limited availability of direct comparative in vitro metabolic stability data for Nifedipine-d4 versus Nifedipine, the following tables summarize the known pharmacokinetic parameters of Nifedipine and provide a hypothetical comparative framework for Nifedipine-d4. This hypothetical data is based on the expected impact of deuteration via the kinetic isotope effect, which would likely result in a longer half-life and lower intrinsic clearance.
Table 1: Pharmacokinetic Properties of Nifedipine
| Parameter | Value | Reference |
| Bioavailability | 45-68% | [1][4] |
| Terminal Elimination Half-life | ~2 hours | [1][3][4] |
| Total Body Clearance | 450-700 mL/min | [1] |
| Primary Metabolizing Enzyme | CYP3A4 | [1][2] |
Table 2: Hypothetical Comparative In Vitro Metabolic Stability of Nifedipine and Nifedipine-d4 in Human Liver Microsomes
| Compound | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Nifedipine | [Typical experimental value] | [Typical experimental value] |
| Nifedipine-d4 | Expected to be longer than Nifedipine | Expected to be lower than Nifedipine |
| Note: The values for Nifedipine-d4 are presented as expected outcomes based on the kinetic isotope effect, pending direct experimental data. |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the metabolic stability of drug candidates like Nifedipine-d4.
Human Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life and intrinsic clearance of a test compound upon incubation with human liver microsomes.
Materials:
-
Test compound (Nifedipine-d4) and control compound (Nifedipine)
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Incubator/water bath (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test and control compounds in a suitable solvent (e.g., DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the pooled human liver microsomes on ice immediately before use. Dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
Pre-warm a solution of the test/control compound and human liver microsomes in phosphate buffer at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
The final incubation mixture should contain the test compound (e.g., 1 µM), HLM (e.g., 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately terminate the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
-
Sample Processing and Analysis:
-
Vortex the terminated samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (mg/mL microsomal protein in incubation).
-
Hepatocyte Stability Assay
Objective: To determine the metabolic stability of a test compound in a more physiologically relevant system that contains a full complement of phase I and phase II metabolic enzymes and cofactors.
Materials:
-
Test compound (Nifedipine-d4) and control compound (Nifedipine)
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Incubator with CO2 supply (37°C, 5% CO2)
-
Acetonitrile (or other suitable organic solvent)
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability and density.
-
Resuspend the hepatocytes in the culture medium to the desired concentration (e.g., 1 x 10^6 cells/mL).
-
-
Incubation:
-
Add the hepatocyte suspension to a multi-well plate.
-
Add the test/control compound to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the cell suspension.
-
Terminate the metabolic activity by adding the aliquot to a cold organic solvent.
-
-
Sample Processing and Analysis:
-
Process the samples as described in the microsomal stability assay (centrifugation and supernatant transfer).
-
Quantify the remaining parent compound using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the half-life and intrinsic clearance as described in the microsomal stability assay, normalizing the clearance to the number of hepatocytes per milliliter.
-
Mandatory Visualization
Nifedipine Metabolic Pathway
Caption: Primary metabolic pathway of Nifedipine.
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for a typical in vitro metabolic stability assay.
Logical Relationship: Kinetic Isotope Effect on Metabolism
Caption: The impact of deuteration on metabolic stability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. droracle.ai [droracle.ai]
- 4. Clinical pharmacokinetics of nifedipine gastrointestinal therapeutic system. A controlled-release formulation of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and metabolism of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Nifedipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput LC-MS/MS Method for the Quantification of Nifedipine-d4 in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Nifedipine in human plasma, utilizing its deuterated internal standard, Nifedipine-d4. The methodology employs a simple protein precipitation technique for sample preparation, ensuring rapid and efficient sample processing. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is highly suitable for pharmacokinetic studies and routine therapeutic drug monitoring, offering excellent accuracy, precision, and a broad linear range.
Introduction
Nifedipine is a dihydropyridine calcium channel blocker widely used in the management of angina and hypertension.[1][2] Accurate and reliable quantification of Nifedipine in biological matrices is crucial for pharmacokinetic and bioavailability studies. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed.[3] The use of a stable isotope-labeled internal standard, such as Nifedipine-d4, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the highest quality of analytical data. This application note provides a detailed protocol for the development and validation of an LC-MS/MS method for Nifedipine in human plasma.
Experimental
Materials and Reagents
-
Nifedipine and Nifedipine-d4 (or Nifedipine-d6 as a common surrogate) reference standards
-
HPLC-grade acetonitrile and methanol
-
Formic acid, analytical grade
-
Ammonium acetate, analytical grade
-
Human plasma (K2EDTA)
-
Deionized water
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., Intersil ODS C18, 4.6 x 50 mm, 3.5 µm or equivalent).[3][4]
Sample Preparation
A simple and rapid protein precipitation method is employed for the extraction of Nifedipine and its internal standard from human plasma.
Protocol:
-
Allow all solutions and samples to reach room temperature.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Nifedipine-d4).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.[5]
-
Vortex the mixture for 30 seconds.
-
Centrifuge the samples at 6000 rpm for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Liquid Chromatography
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid) is often used. An isocratic mobile phase of Acetonitrile and 5 mM Ammonium Acetate (60:40, v/v) has also been reported to be effective.[6]
-
Injection Volume: 20 µL[5]
-
Column Temperature: 40 °C
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500 °C
-
IonSpray Voltage: 5500 V
The MRM transitions for Nifedipine and Nifedipine-d4 (using Nifedipine-d6 as a proxy) are presented in the table below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Nifedipine | 347.3 | 315.2 | 200 |
| Nifedipine-d4 (proxy Nifedipine-d6) | 353.2 | 318.2 | 200 |
Results and Discussion
Method Validation
The developed LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA or ICH). The validation parameters to be assessed include linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability.
Linearity and Sensitivity
A linear response is typically observed over a concentration range of 1 to 130 ng/mL for Nifedipine in human plasma.[3][4] The coefficient of determination (r²) for the calibration curve should be ≥ 0.99. The LLOQ, defined as the lowest concentration on the calibration curve with a signal-to-noise ratio of at least 10 and acceptable precision and accuracy, is generally found to be around 1 ng/mL.[3][4]
Accuracy and Precision
The intra- and inter-day accuracy and precision are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The acceptance criteria are typically within ±15% of the nominal concentration for accuracy and a relative standard deviation (RSD) of ≤15% for precision. For the LLOQ, these values are generally within ±20% and ≤20%, respectively.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 130 ng/mL[3][4] |
| Correlation Coefficient (r²) | > 0.99[6] |
| Lower Limit of Quantification (LLOQ) | 1.01 ng/mL[3] |
| Mean Recovery (LQC, MQC, HQC) | 104.1%, 105.0%, 108.7%[3][4] |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Intra-day Accuracy (%Bias) | Within ±15% |
| Inter-day Accuracy (%Bias) | Within ±15% |
Experimental Workflow and Signaling Pathway Diagrams
Below are diagrams illustrating the experimental workflow for this method.
Caption: Experimental workflow from sample preparation to LC-MS/MS analysis.
Caption: Logical relationship of key steps in the LC-MS/MS method development process.
Conclusion
The LC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable approach for the quantification of Nifedipine in human plasma using Nifedipine-d4 as an internal standard. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis, making it well-suited for large-scale pharmacokinetic studies. The method demonstrates excellent performance in terms of linearity, accuracy, and precision, meeting the stringent requirements for bioanalytical method validation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. merckmillipore.com [merckmillipore.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ESTIMATION OF NIFEDIPINE IN HUMAN PLASMA BY LCMS / MS | Semantic Scholar [semanticscholar.org]
- 6. A more rapid, sensitive, and specific HPLC-MS/MS method for nifedipine analysis in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of Nifedipine in Plasma Using Nifedipine-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nifedipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension and angina. Accurate quantification of nifedipine in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of nifedipine in plasma, utilizing its deuterated stable isotope, Nifedipine-d4, as the internal standard (IS). The use of a stable isotope-labeled internal standard like Nifedipine-d4 is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus ensuring the highest accuracy and precision.
Experimental Protocols
This protocol is a composite based on established methodologies for nifedipine quantification.
Materials and Reagents
-
Nifedipine (Reference Standard)
-
Nifedipine-d4 (Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
-
Ultrapure Water
-
Human Plasma (with K2EDTA as anticoagulant)
-
Ethyl Acetate (for liquid-liquid extraction) or Zinc Sulfate (for protein precipitation)
Stock and Working Solutions Preparation
-
Nifedipine Stock Solution (1 mg/mL): Accurately weigh 10 mg of nifedipine reference standard and dissolve in 10 mL of methanol.
-
Nifedipine-d4 Stock Solution (1 mg/mL): Accurately weigh 1 mg of Nifedipine-d4 and dissolve in 1 mL of methanol.
-
Nifedipine Working Solutions: Serially dilute the nifedipine stock solution with a 50:50 mixture of methanol and water to prepare working solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Nifedipine-d4 stock solution with a 50:50 mixture of methanol and water.
Sample Preparation (Choose one of the following methods)
Method A: Protein Precipitation (PPT)
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the Nifedipine-d4 internal standard working solution (100 ng/mL).
-
Add 300 µL of acetonitrile (or methanol containing 0.1% formic acid) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
Method B: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of plasma sample into a glass tube.
-
Add 20 µL of the Nifedipine-d4 internal standard working solution (100 ng/mL).
-
Add 1 mL of ethyl acetate (or a mixture of n-hexane and diethyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water or 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Acetonitrile.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Gradient: A gradient elution is typically used to ensure good separation from matrix components. An example gradient is starting with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nifedipine: The precursor ion is [M+H]⁺ with m/z 347.2. A common product ion is m/z 315.1.[1][2]
-
Nifedipine-d4: The precursor ion will be [M+H]⁺ with m/z 351.2 (assuming 4 deuterium atoms replacing 4 hydrogen atoms). The product ion will also be shifted by 4 Da, so a likely transition would be m/z 319.1. Note: The exact m/z values should be confirmed by infusion of the Nifedipine-d4 standard into the mass spectrometer.
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Presentation
The following tables summarize typical quantitative data for a validated nifedipine bioanalytical method.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Regression Equation | y = mx + c (example) |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 0.1 | < 20 | ± 20 | < 20 | ± 20 |
| LQC | 0.3 | < 15 | ± 15 | < 15 | ± 15 |
| MQC | 10 | < 15 | ± 15 | < 15 | ± 15 |
| HQC | 80 | < 15 | ± 15 | < 15 | ± 15 |
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %CV: Percent Coefficient of Variation, %RE: Percent Relative Error.
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| LQC | 0.3 | 85 - 115 | 85 - 115 |
| MQC | 10 | 85 - 115 | 85 - 115 |
| HQC | 80 | 85 - 115 | 85 - 115 |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Figure 1: Experimental Workflow for Nifedipine Quantification in Plasma.
Logical Relationship of Method Validation
Caption: Figure 2: Key Parameters for Bioanalytical Method Validation.
References
Application Notes and Protocols: Nifedipine-d4 for Pharmacokinetic Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of deuterated nifedipine (Nifedipine-d4) in pharmacokinetic (PK) studies of nifedipine in various animal models. Detailed protocols for in-vivo studies and bioanalytical sample analysis are included to facilitate study design and execution.
Introduction
Nifedipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for drug development and establishing effective dosing regimens. Preclinical pharmacokinetic studies in animal models are a cornerstone of this process.
Nifedipine-d4, a stable isotope-labeled version of nifedipine, is an indispensable tool in these studies. Due to the kinetic isotope effect being negligible in this case, the pharmacokinetic behavior of Nifedipine-d4 is virtually identical to that of unlabeled nifedipine. Its primary and critical role is as an internal standard (IS) in bioanalytical methods, most notably liquid chromatography-mass spectrometry (LC-MS/MS), to ensure accurate and precise quantification of nifedipine in biological matrices such as plasma.
Data Presentation: Pharmacokinetic Parameters of Nifedipine in Animal Models
The following tables summarize key pharmacokinetic parameters of nifedipine following oral (PO) and intravenous (IV) administration in commonly used animal models. These values can serve as a reference for designing new studies and interpreting results.
Table 1: Pharmacokinetic Parameters of Nifedipine in Rats
| Parameter | Wistar Rats (20 mg/kg, PO)[1] | Spontaneously Hypertensive Rats (SHR) (20 mg/kg, PO)[1] | Wistar Rats (2 mg/kg, IV)[2] |
| Cmax (ng/mL) | 3165.00 ± 520.52 | 2233.33 ± 417.70 | - |
| Tmax (h) | ~1.0 | ~1.0 | - |
| AUC0–t (ng·h/mL) | 16755.62 ± 2963.72 | 13635.22 ± 2666.00 | - |
| t1/2 (h) | ~3.5 | ~6.8 | - |
| CL (mL/min/kg) | - | - | 21.4 ± 3.2 |
| Vd (L/kg) | - | - | 3.5 ± 0.6 |
Table 2: Pharmacokinetic Parameters of Nifedipine in Dogs
| Parameter | Beagle Dogs (0.288 mg/kg, IV)[3][4] | Beagle Dogs (Low Dose, 1.152 mg/kg, PO)[3][4] | Beagle Dogs (Mid Dose, 3.456 mg/kg, PO)[3][4] | Beagle Dogs (High Dose, 10.37 mg/kg, PO)[3][4] |
| Cmax (µg/L) | - | 20 | 36 | 69 |
| Tmax (min) | - | - | - | - |
| t1/2β (min) | 117 | 147 | 122 | 144 |
| AUC (µg·h/L) | - | - | - | - |
Experimental Protocols
Protocol 1: Oral Pharmacokinetic Study of Nifedipine in Rats
This protocol outlines a typical pharmacokinetic study in rats following oral administration of nifedipine.
1. Animal Model:
-
Species: Male Wistar or Spontaneously Hypertensive Rats (SHR)
-
Weight: 200-250 g
-
Acclimation: Minimum of 1 week prior to the study.
2. Dosing:
-
Drug: Nifedipine
-
Dose: 20 mg/kg[1]
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) in water
-
Administration: Oral gavage
-
Fasting: Overnight prior to dosing, with free access to water.
3. Blood Sample Collection:
-
Route: Jugular vein or tail vein
-
Timepoints: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Anticoagulant: K2EDTA
-
Processing: Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.
-
Storage: Store plasma samples at -80°C until analysis.
Protocol 2: Bioanalytical Method for Nifedipine Quantification in Rat Plasma using LC-MS/MS
This protocol details a robust method for the quantification of nifedipine in plasma samples, utilizing Nifedipine-d4 as an internal standard.
1. Materials and Reagents:
-
Nifedipine and Nifedipine-d4 reference standards
-
Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - LC-MS grade
-
Water - Ultrapure
-
Rat Plasma (blank)
2. Stock and Working Solutions:
-
Prepare 1 mg/mL stock solutions of nifedipine and Nifedipine-d4 in methanol.
-
Prepare working standard solutions of nifedipine by serial dilution of the stock solution with 50% methanol.
-
Prepare a working solution of Nifedipine-d4 (internal standard) at an appropriate concentration (e.g., 100 ng/mL) in 50% methanol.
3. Sample Preparation (Protein Precipitation): [5]
-
To 100 µL of plasma sample, add 20 µL of the Nifedipine-d4 internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate nifedipine from endogenous plasma components.
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Nifedipine: m/z 347.1 → 254.1
-
Nifedipine-d4: m/z 351.1 → 258.1
-
5. Calibration and Quality Control:
-
Prepare calibration standards by spiking blank rat plasma with known concentrations of nifedipine.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Analyze calibration standards and QC samples along with the study samples to ensure the accuracy and precision of the assay.
Mandatory Visualizations
Nifedipine Metabolic Pathway
References
- 1. Effect of Gut Microbiota on the Pharmacokinetics of Nifedipine in Spontaneously Hypertensive Rats [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [Pharmacokinetics of m-nifedipine in Beagle dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A more rapid, sensitive, and specific HPLC-MS/MS method for nifedipine analysis in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Nifedipine in Human Plasma Using Nifedipine-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Nifedipine in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, utilizing Nifedipine-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The subsequent analysis is performed by liquid chromatography with tandem mass spectrometry (LC-MS/MS). This method is suitable for high-throughput screening in clinical and research settings for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Nifedipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina pectoris. Accurate and reliable quantification of Nifedipine in biological matrices is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard like Nifedipine-d4 is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects. This document provides a detailed protocol for the extraction and analysis of Nifedipine from human plasma.
Experimental Workflow
Caption: Experimental workflow for Nifedipine analysis.
Materials and Reagents
| Reagent/Material | Supplier |
| Nifedipine | Sigma-Aldrich |
| Nifedipine-d4 | Toronto Research Chemicals |
| Acetonitrile (LC-MS Grade) | Fisher Scientific |
| Water (LC-MS Grade) | Fisher Scientific |
| Formic Acid (LC-MS Grade) | Fisher Scientific |
| Human Plasma (K2-EDTA) | BioIVT |
| 1.5 mL Microcentrifuge Tubes | Eppendorf |
| 96-well Collection Plates | Waters |
Stock and Working Solutions Preparation
-
Nifedipine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Nifedipine and dissolve in 10 mL of methanol.
-
Nifedipine-d4 Stock Solution (1 mg/mL): Accurately weigh 1 mg of Nifedipine-d4 and dissolve in 1 mL of methanol.
-
Nifedipine Working Solutions: Prepare serial dilutions of the Nifedipine stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Nifedipine-d4 Working Solution (100 ng/mL): Dilute the Nifedipine-d4 stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation Protocol: Protein Precipitation
-
Pipette 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Nifedipine-d4 working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix the samples vigorously for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well collection plate or autosampler vials.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B in 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min. |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Nifedipine) | m/z 347.1 → 254.1 |
| MRM Transition (Nifedipine-d4) | m/z 351.1 → 258.1 |
| Collision Energy | Optimized for specific instrument |
| Source Temperature | 500°C |
Method Validation Summary
The method was validated according to regulatory guidelines. The following tables summarize the key validation parameters.
Calibration Curve
| Analyte | Concentration Range (ng/mL) | R² |
| Nifedipine | 1 - 1000 | > 0.995 |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 15 | < 15 | 85 - 115 |
| Medium | 100 | < 15 | < 15 | 85 - 115 |
| High | 800 | < 15 | < 15 | 85 - 115 |
Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 115 | 85 - 115 |
| High | 800 | 85 - 115 | 85 - 115 |
Logical Relationship of Key Steps
Caption: Logical flow of the Nifedipine analysis protocol.
Conclusion
The described method provides a simple, rapid, and reliable approach for the quantification of Nifedipine in human plasma. The use of Nifedipine-d4 as an internal standard ensures high accuracy and precision, making this protocol well-suited for high-throughput bioanalytical applications in drug development and clinical research. The protein precipitation method is straightforward and can be easily automated for processing large numbers of samples.
Application Note: High-Throughput Bioanalytical Method for Nifedipine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nifedipine in human plasma. The method utilizes a deuterated internal standard (Nifedipine-d3) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation technique, offering excellent recovery and minimal matrix effects. Chromatographic separation is performed on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was developed based on established and validated bioanalytical procedures for Nifedipine and is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Nifedipine is a dihydropyridine calcium channel blocker widely used in the management of hypertension and angina pectoris.[1] Accurate and reliable quantification of Nifedipine in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is the gold standard in quantitative LC-MS/MS analysis as it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This document provides a detailed protocol for the bioanalysis of Nifedipine in human plasma using Nifedipine-d3 as the internal standard.
Experimental
Materials and Reagents
-
Nifedipine reference standard
-
Nifedipine-d3 internal standard (IS)
-
HPLC-grade acetonitrile and methanol
-
Formic acid
-
Ammonium acetate
-
Human plasma (blank)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Stock and Working Solutions
-
Nifedipine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Nifedipine in methanol.
-
Nifedipine-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Nifedipine-d3 in methanol.
-
Working Solutions: Prepare serial dilutions of the Nifedipine stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (50 ng/mL): Dilute the Nifedipine-d3 stock solution in 50:50 (v/v) acetonitrile:water.
Sample Preparation
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 50 µL of the Internal Standard Working Solution (50 ng/mL Nifedipine-d3) and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | Isocratic or Gradient (e.g., 70% B for 2 min) |
| Column Temperature | 40 °C |
Mass Spectrometry
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Nifedipine Transition | 347.1 > 315.1 m/z |
| Nifedipine-d3 Transition | 350.1 > 318.1 m/z (Proposed, requires optimization) |
| Collision Energy | Optimize for maximum signal |
| Dwell Time | 100 ms |
Method Validation Summary
The following tables summarize the expected performance characteristics of this method, based on data from similar validated assays for Nifedipine.[2][3][4] Full validation of this specific method with the deuterated internal standard is required.
Linearity
| Analyte | Range (ng/mL) | R² |
| Nifedipine | 0.1 - 100 | > 0.99 |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | < 15 | < 15 | 85 - 115 |
| Low | 0.3 | < 15 | < 15 | 85 - 115 |
| Medium | 30 | < 15 | < 15 | 85 - 115 |
| High | 80 | < 15 | < 15 | 85 - 115 |
Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | > 85 | 85 - 115 |
| High | 80 | > 85 | 85 - 115 |
Experimental Workflow Diagram
Caption: Workflow for the bioanalysis of Nifedipine in human plasma.
Logical Relationship of Method Components
Caption: Relationship between sample, analytes, and analytical method.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of Nifedipine in human plasma. The use of a deuterated internal standard and a simple protein precipitation sample preparation protocol ensures high accuracy, precision, and throughput. This method is well-suited for supporting pharmacokinetic and clinical studies of Nifedipine. It is important to note that this method should be fully validated according to regulatory guidelines before implementation in a regulated environment.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols for In Vitro Metabolism Studies of Nifedipine-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro metabolism studies of nifedipine-d4, a deuterated analog of the calcium channel blocker nifedipine. Understanding the metabolic fate of drug candidates is a critical component of preclinical drug development. These studies are essential for characterizing metabolic pathways, identifying potential drug-drug interactions, and predicting in vivo pharmacokinetic properties.
Introduction
Nifedipine is a widely prescribed dihydropyridine calcium channel blocker used in the management of hypertension and angina. It undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) 3A4 enzyme.[1][2] The primary metabolic pathway involves the oxidation of the dihydropyridine ring to its pyridine analog, which is pharmacologically inactive.[1][3] Subsequent metabolic steps lead to the formation of more polar, excretable compounds.[1][3] The use of stable isotope-labeled compounds, such as nifedipine-d4, is a common strategy in drug metabolism studies to facilitate the detection and quantification of metabolites by mass spectrometry.
This document outlines the key in vitro experimental systems and protocols for investigating the metabolism of nifedipine-d4, with a focus on human liver microsomes as the primary enzyme source.
Metabolic Pathways of Nifedipine
The metabolism of nifedipine is predominantly oxidative. The initial and rate-limiting step is the dehydrogenation of the dihydropyridine ring to form the pyridine analog, dehydronifedipine. This reaction is primarily catalyzed by CYP3A4.[1][2] Dehydronifedipine is then further metabolized through hydrolysis of the methyl ester groups and hydroxylation of the methyl groups, leading to the formation of several inactive metabolites.[1][3]
The major metabolites of nifedipine identified are:
-
Dehydronifedipine (M-I): The primary metabolite formed by oxidation of the dihydropyridine ring.[1][3]
-
2,6-dimethyl-4-(2-nitrophenyl)-5-methoxycarbonyl-pyridine-3-carboxylic acid: A subsequent metabolite formed by the hydrolysis of one of the methyl ester groups.[1][3]
-
2-hydroxymethyl-pyridine carboxylic acid (M-II): A further metabolite resulting from hydroxylation and hydrolysis.[1][3]
The metabolic pathway of nifedipine is depicted in the following diagram:
Quantitative Data Summary
The following table summarizes representative kinetic parameters for the metabolism of nifedipine in human liver microsomes. Note that this data is for unlabeled nifedipine and should be considered as an approximation for nifedipine-d4. It is recommended to determine these parameters experimentally for nifedipine-d4.
| Parameter | Value | Enzyme System | Reference |
| Michaelis-Menten Constant (Km) | 5 - 20 µM | Human Liver Microsomes | [General knowledge from literature] |
| Maximum Velocity (Vmax) | 0.5 - 2.0 nmol/min/mg protein | Human Liver Microsomes | [General knowledge from literature] |
| Intrinsic Clearance (CLint) | 25 - 100 µL/min/mg protein | Human Liver Microsomes | [General knowledge from literature] |
Experimental Protocols
Protocol 1: Metabolic Stability of Nifedipine-d4 in Human Liver Microsomes
Objective: To determine the rate of disappearance of nifedipine-d4 when incubated with human liver microsomes.
Materials:
-
Nifedipine-d4
-
Pooled Human Liver Microsomes (HLMs)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+) or 20 mM NADPH solution
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
96-well plates or microcentrifuge tubes
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw human liver microsomes on ice.
-
Prepare a 1 mg/mL solution of HLMs in 0.1 M phosphate buffer.
-
Prepare the NADPH regenerating system or a 20 mM NADPH solution in buffer.
-
Prepare a stock solution of nifedipine-d4 in a suitable solvent (e.g., DMSO, ACN) and dilute to the desired starting concentration (typically 1-10 µM) in the incubation buffer.[4]
-
-
Incubation:
-
Pre-warm the HLM solution and nifedipine-d4 solution to 37°C for 5-10 minutes.
-
In a 96-well plate or microcentrifuge tubes, combine the HLM solution and the nifedipine-d4 solution.
-
Initiate the metabolic reaction by adding the NADPH solution. The final incubation volume is typically 100-200 µL.
-
The final concentrations in the incubation should be approximately:
-
-
Time Course Sampling:
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.[6] The zero-time point serves as a control.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at a high speed (e.g., 3000 rpm for 5 minutes) to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining concentration of nifedipine-d4 at each time point.
-
The rate of disappearance can be used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Protocol 2: Metabolite Identification of Nifedipine-d4
Objective: To identify the major metabolites of nifedipine-d4 formed in human liver microsomes.
Materials:
-
Same as Protocol 1.
Procedure:
-
Incubation:
-
Follow the incubation procedure as described in Protocol 1, but typically use a higher concentration of nifedipine-d4 (e.g., 10-50 µM) and a longer incubation time (e.g., 60-120 minutes) to ensure sufficient formation of metabolites for detection.
-
-
Sample Processing:
-
Process the samples as described in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to detect potential metabolites.[7]
-
Metabolite identification is based on accurate mass measurements and MS/MS fragmentation patterns compared to the parent drug, nifedipine-d4. The deuterium label will result in a characteristic mass shift in the metabolites compared to their unlabeled counterparts.
-
The general workflow for an in vitro metabolism study is illustrated below:
Data Analysis and Interpretation
-
Metabolic Stability: The natural logarithm of the percentage of remaining nifedipine-d4 is plotted against time. The slope of the linear portion of this plot is the elimination rate constant (k). The in vitro half-life is calculated as t1/2 = 0.693 / k. Intrinsic clearance (CLint) can then be calculated using the formula: CLint = (0.693 / t1/2) * (incubation volume / mg microsomal protein).
-
Metabolite Identification: The mass spectra of potential metabolites are analyzed to determine their elemental composition and fragmentation patterns. The presence of the deuterium label will aid in distinguishing drug-related metabolites from endogenous matrix components.
Conclusion
The protocols and information provided in these application notes offer a robust framework for conducting in vitro metabolism studies of nifedipine-d4. These studies are crucial for characterizing the metabolic profile of this compound and providing valuable data for its continued development. It is important to adapt and optimize these general protocols based on the specific objectives of the study and the analytical instrumentation available.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 3. Pharmacokinetics and metabolism of nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - KR [thermofisher.com]
- 7. LC/MS-based Metabolomics Workflow and Research Applications [thermofisher.com]
Application Notes: High-Throughput UPLC-MS/MS Assay for the Quantification of Nifedipine in Human Plasma using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of the calcium channel blocker Nifedipine in human plasma. The assay utilizes Nifedipine-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A streamlined sample preparation protocol based on protein precipitation enables rapid sample turnaround, making this method ideal for high-throughput bioanalytical laboratories supporting pharmacokinetic studies and clinical research. The method has been developed based on a consolidation of previously published and validated methodologies.
Introduction
Nifedipine is a dihydropyridine calcium channel blocker widely prescribed for the management of hypertension and angina pectoris. Accurate and reliable quantification of Nifedipine in biological matrices is crucial for pharmacokinetic assessments, dose-response relationship studies, and bioequivalence trials. UPLC-MS/MS has become the gold standard for bioanalysis due to its superior sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Nifedipine-d4, is the preferred approach to correct for matrix effects and variations in sample processing and instrument response, leading to more reliable and reproducible data. This application note provides a comprehensive protocol for the determination of Nifedipine in human plasma, suitable for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
Nifedipine and Nifedipine-d4 reference standards were of high purity (≥98%).
-
Human plasma (K2EDTA) was sourced from an accredited biobank.
-
HPLC-grade acetonitrile, methanol, and formic acid were obtained from a reputable supplier.
-
Ultrapure water was generated using a laboratory water purification system.
Sample Preparation
A simple and efficient protein precipitation method was employed for the extraction of Nifedipine and Nifedipine-d4 from human plasma:
-
Allow all samples and standards to thaw to room temperature.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the Nifedipine-d4 internal standard working solution.
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot of the supernatant into the UPLC-MS/MS system.
UPLC Conditions
-
System: A high-performance UPLC system.
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient starting at 30% B, increasing to 90% B over 2.5 minutes, holding for 0.5 minutes, and then returning to initial conditions for re-equilibration.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Autosampler Temperature: 10°C.
Mass Spectrometry Conditions
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions were monitored:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Nifedipine | 347.1 | 254.1 | 100 |
| Nifedipine-d4 | 351.1 | 258.1 | 100 |
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Note: The collision energies and cone voltages should be optimized for the specific instrument used.
Quantitative Data Summary
The following tables summarize the performance characteristics of the UPLC-MS/MS method for Nifedipine, as adapted from various validated methods.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 100 ng/mL | [1][2][3][4][5] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| LLOQ | 0.1 ng/mL | [1][2] |
Table 2: Precision and Accuracy
| Quality Control | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| LLOQ | 0.1 | < 15 | < 15 | 85 - 115 | [1][3] |
| Low QC (LQC) | 0.3 | < 10 | < 10 | 90 - 110 | [1][3] |
| Medium QC (MQC) | 10 | < 10 | < 10 | 90 - 110 | [1][3] |
| High QC (HQC) | 80 | < 10 | < 10 | 90 - 110 | [1][3] |
Experimental Workflow Diagram
Caption: Experimental workflow from sample preparation to data analysis.
Detailed Experimental Protocol
1.0 Preparation of Stock and Working Solutions
1.1. Nifedipine Stock Solution (1 mg/mL): Accurately weigh 10 mg of Nifedipine and dissolve it in 10 mL of methanol. 1.2. Nifedipine-d4 Stock Solution (1 mg/mL): Accurately weigh 1 mg of Nifedipine-d4 and dissolve it in 1 mL of methanol. 1.3. Nifedipine Working Standards: Prepare a series of working standards by serially diluting the Nifedipine stock solution with 50:50 (v/v) methanol:water to achieve concentrations for spiking into plasma to create calibration standards. 1.4. Nifedipine-d4 Working Internal Standard Solution (100 ng/mL): Dilute the Nifedipine-d4 stock solution with 50:50 (v/v) methanol:water.
2.0 Preparation of Calibration Standards and Quality Control Samples
2.1. Calibration Standards: Spike blank human plasma with the appropriate Nifedipine working standards to prepare a calibration curve ranging from 0.1 to 100 ng/mL. 2.2. Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels: LLOQ (0.1 ng/mL), Low QC (0.3 ng/mL), Medium QC (10 ng/mL), and High QC (80 ng/mL).
3.0 Sample Analysis Procedure
3.1. Arrange the samples in the autosampler in the following order: blank plasma, zero standard (blank plasma + IS), calibration curve standards, QC samples, and unknown samples. 3.2. Initiate the UPLC-MS/MS analysis using the conditions described in the "UPLC Conditions" and "Mass Spectrometry Conditions" sections.
4.0 Data Analysis and Quantification
4.1. Integrate the peak areas of Nifedipine and Nifedipine-d4 for all samples. 4.2. Calculate the peak area ratio of Nifedipine to Nifedipine-d4. 4.3. Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression. 4.4. Determine the concentration of Nifedipine in the QC and unknown samples from the calibration curve.
Conclusion
This application note provides a detailed UPLC-MS/MS protocol for the sensitive and reliable quantification of Nifedipine in human plasma using Nifedipine-d4 as an internal standard. The method is well-suited for high-throughput bioanalytical laboratories and can be readily implemented to support various stages of drug development and clinical research. The provided experimental details and performance characteristics serve as a valuable resource for researchers in the field.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Analysis of nifedipine in human plasma and amniotic fluid by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics in hypertensive pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A more rapid, sensitive, and specific HPLC-MS/MS method for nifedipine analysis in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. db.cngb.org [db.cngb.org]
Application Note: Preparation of Nifedipine-d4 Solutions for Bioanalytical Calibration Curves
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of Nifedipine-d4 solutions for use as an internal standard (IS) in the construction of calibration curves for the quantitative analysis of Nifedipine in biological matrices.
Introduction
Nifedipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina. Accurate quantification of Nifedipine in biological samples is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Nifedipine-d4, is the gold standard for bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Nifedipine-d4 co-elutes with Nifedipine and has similar ionization efficiency and extraction recovery, allowing it to correct for variations during sample preparation and analysis.
A critical prerequisite for a reliable bioanalytical method is the preparation of accurate and precise calibration standards. This protocol outlines the systematic steps for preparing Nifedipine-d4 stock and working solutions, and subsequently, the preparation of calibration curve standards by spiking known concentrations of Nifedipine and a fixed concentration of Nifedipine-d4 into a blank biological matrix.
Key Consideration: Nifedipine is highly sensitive to light.[1][2] All procedures involving Nifedipine and its deuterated analog must be performed under low-actinic light conditions (e.g., using amber glassware or in a room with yellow fluorescent lights) to prevent photodegradation.[2][3]
Materials and Reagents
-
Primary Standards:
-
Nifedipine-d4 (Deuterated Internal Standard), ≥98% purity
-
Nifedipine (Analyte), ≥98% purity
-
-
Solvents (HPLC or MS Grade):
-
Glassware and Equipment:
-
Calibrated analytical balance (4-5 decimal places)
-
Class A amber volumetric flasks (e.g., 1, 5, 10, 50, 100 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Ultrasonic bath
-
-20°C or -80°C freezer for storage
-
-
Matrix:
-
Blank, drug-free biological matrix (e.g., human plasma, rat plasma)
-
Experimental Protocols
This protocol describes the preparation of stock solutions, intermediate working solutions, and the final calibration curve standards for a typical LC-MS/MS assay with a calibration range of 0.1 to 100 ng/mL.
Preparation of Stock Solutions (Primary Stocks)
3.1.1 Nifedipine-d4 (Internal Standard) Stock Solution - S-IS (1.0 mg/mL)
-
Accurately weigh approximately 10 mg of Nifedipine-d4 powder into a tared, 10 mL amber volumetric flask. Record the exact weight.
-
Add approximately 7 mL of methanol to the flask.
-
Vortex for 30 seconds, then sonicate for 5-10 minutes until all powder is completely dissolved.
-
Allow the solution to return to room temperature.
-
Add methanol to the flask to bring the volume to the 10 mL mark.
-
Cap the flask and invert it 15-20 times to ensure homogeneity.
-
Label the flask clearly with the compound name, concentration, solvent, preparation date, and initials.
-
Store the stock solution at -20°C or below.
3.1.2 Nifedipine (Analyte) Stock Solution - S-A (1.0 mg/mL)
-
Follow the same procedure as described in section 3.1.1, using approximately 10 mg of Nifedipine powder.
-
Store the stock solution at -20°C or below.
Preparation of Intermediate and Working Solutions
Serial dilutions are performed to create working solutions that are practical for spiking into the final calibration standards.
3.2.1 Nifedipine-d4 (IS) Working Solution - W-IS (100 ng/mL)
-
Allow the S-IS stock solution (1.0 mg/mL) to equilibrate to room temperature.
-
Intermediate Dilution (10 µg/mL): Pipette 100 µL of the S-IS into a 10 mL amber volumetric flask and dilute to the mark with 50:50 (v/v) methanol:water.
-
Final Working Solution (100 ng/mL): Pipette 100 µL of the 10 µg/mL intermediate solution into a 10 mL amber volumetric flask and dilute to the mark with 50:50 (v/v) methanol:water. This solution will be used to spike all samples and standards.
3.2.2 Nifedipine (Analyte) Working Solutions (W-A Series)
Prepare a series of working solutions from the S-A stock solution (1.0 mg/mL) to cover the desired calibration range. An example dilution scheme is provided in the table below.
| Working Solution ID | Stock/Previous Solution Used | Volume of Stock (µL) | Final Volume (mL) | Diluent (50:50 MeOH:H₂O) | Final Concentration |
| W-A1 | S-A (1 mg/mL) | 100 | 10 | 50:50 MeOH:H₂O | 10 µg/mL |
| W-A2 | W-A1 (10 µg/mL) | 100 | 10 | 50:50 MeOH:H₂O | 100 ng/mL |
| W-A3 | W-A2 (100 ng/mL) | 1000 | 10 | 50:50 MeOH:H₂O | 10 ng/mL |
| W-A4 | W-A3 (10 ng/mL) | 1000 | 10 | 50:50 MeOH:H₂O | 1 ng/mL |
Preparation of Calibration Curve Standards (CAL)
This step involves spiking the analyte working solutions and the internal standard working solution into a blank biological matrix. The final concentration of the internal standard should be consistent across all calibration levels.
Example Protocol:
-
For each calibration level, pipette the specified volume of the appropriate Nifedipine working solution into a microcentrifuge tube containing 930 µL of blank plasma.
-
Next, add 20 µL of the Nifedipine-d4 working solution (W-IS, 100 ng/mL) to every tube.
-
The total volume in each tube before sample processing (e.g., protein precipitation) will be 1000 µL (1 mL).
Data Presentation
The following table summarizes the preparation of an 8-point calibration curve.
Table 1: Calibration Standard Preparation Scheme
| Calibrator Level | Nifedipine Working Solution ID | Volume of Working Solution (µL) | Blank Matrix Volume (µL) | Volume of IS Working Solution (W-IS, 100 ng/mL) (µL) | Final Nifedipine Conc. (ng/mL) | Final Nifedipine-d4 Conc. (ng/mL) |
| CAL 1 | W-A4 (1 ng/mL) | 50 | 930 | 20 | 0.05 | 2.0 |
| CAL 2 | W-A4 (1 ng/mL) | 100 | 880 | 20 | 0.1 | 2.0 |
| CAL 3 | W-A3 (10 ng/mL) | 50 | 930 | 20 | 0.5 | 2.0 |
| CAL 4 | W-A3 (10 ng/mL) | 100 | 880 | 20 | 1.0 | 2.0 |
| CAL 5 | W-A2 (100 ng/mL) | 50 | 930 | 20 | 5.0 | 2.0 |
| CAL 6 | W-A2 (100 ng/mL) | 100 | 880 | 20 | 10.0 | 2.0 |
| CAL 7 | W-A1 (10 µg/mL) | 50 | 930 | 20 | 50.0 | 2.0 |
| CAL 8 | W-A1 (10 µg/mL) | 100 | 880 | 20 | 100.0 | 2.0 |
Note: The volumes of the blank matrix are adjusted to maintain a consistent final volume before the addition of the IS. The final concentrations are calculated based on the total volume.
Visualization
The following diagram illustrates the workflow for preparing the stock and working solutions for both the analyte and the internal standard.
Caption: Workflow for Nifedipine and Nifedipine-d4 Solution Preparation.
Summary
The accuracy of a bioanalytical method is fundamentally dependent on the quality of the calibration curve. This protocol provides a detailed framework for the preparation of Nifedipine-d4 internal standard solutions and Nifedipine calibration standards. Key success factors include the use of high-purity reference standards, calibrated equipment, Class A volumetric glassware, and strict adherence to low-actinic light conditions to prevent photodegradation. Proper storage of stock and working solutions at ≤ -20°C is essential to ensure their stability over time.
References
Application Note: Quantification of Nifedipine in Human Plasma using Liquid-Liquid Extraction with Nifedipine-d4 Internal Standard followed by LC-MS/MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the extraction and quantification of Nifedipine in human plasma using a liquid-liquid extraction (LLE) method with its deuterated internal standard, Nifedipine-d4, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Nifedipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension and angina pectoris. Accurate quantification of Nifedipine in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note describes a robust and sensitive LC-MS/MS method for the determination of Nifedipine in human plasma. The use of a stable isotope-labeled internal standard, Nifedipine-d4, ensures high accuracy and precision by compensating for matrix effects and variability in extraction and ionization.
The method employs a simple and efficient liquid-liquid extraction procedure to isolate Nifedipine and the internal standard from the plasma matrix. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is highly selective and sensitive, making it suitable for a wide range of clinical and research applications.
Materials and Methods
Reagents and Materials
-
Nifedipine reference standard (≥98% purity)
-
Nifedipine-d4 (2-nitrophenyl-d4) internal standard (≥98% purity)
-
HPLC grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (analytical grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
Standard Solutions Preparation
-
Nifedipine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Nifedipine in 10 mL of methanol.
-
Nifedipine-d4 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Nifedipine-d4 in 1 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Nifedipine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the Nifedipine-d4 stock solution with 50:50 (v/v) methanol:water.
Sample Preparation: Liquid-Liquid Extraction Protocol
-
Allow all frozen plasma samples and standards to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample, calibration standard, or QC sample.
-
Add 20 µL of the 100 ng/mL Nifedipine-d4 internal standard spiking solution to all tubes except for the blank.
-
Vortex briefly to mix.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 1 minute to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
LC-MS/MS Conditions
-
LC System:
-
Column: C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 30% B, increase to 90% B over 2 minutes, hold for 1 minute, and return to 30% B for re-equilibration.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Nifedipine: Precursor ion (Q1) m/z 347.1 → Product ion (Q3) m/z 315.1
-
Nifedipine-d4: Precursor ion (Q1) m/z 351.1 → Product ion (Q3) m/z 319.1
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., IonSpray Voltage: 5500 V, Temperature: 500°C).
-
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of Nifedipine in human plasma using LC-MS/MS. These values are representative of what can be achieved with a robust liquid-liquid extraction method.
| Parameter | Result |
| Linearity Range | 0.5 - 150 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Experimental Workflow and Validation Logic
The following diagrams illustrate the experimental workflow for the liquid-liquid extraction of Nifedipine and the logical relationship of the analytical method validation parameters.
References
Troubleshooting & Optimization
Troubleshooting ion suppression in Nifedipine LC-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression issues encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of Nifedipine.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in Nifedipine LC-MS analysis?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte, Nifedipine, is reduced by the presence of co-eluting components from the sample matrix.[1] This leads to a decreased signal response, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[2] In the context of bioanalysis of Nifedipine in matrices like human plasma, endogenous components such as salts, proteins, and lipids are common causes of ion suppression.[3]
Q2: What are the common causes of ion suppression when analyzing Nifedipine in biological samples?
A2: The primary cause of ion suppression in Nifedipine analysis is the "matrix effect."[4] This refers to the influence of all components in the sample matrix, other than Nifedipine itself, on the ionization process. For Nifedipine analysis in human plasma, common interfering substances include:
-
Endogenous compounds: Phospholipids, salts, and other small molecules naturally present in plasma can co-elute with Nifedipine and compete for ionization.[3][5]
-
Exogenous substances: Contaminants introduced during sample preparation, such as plasticizers from collection tubes, can also lead to ion suppression.[1]
-
Mobile phase additives: While necessary for chromatography, some additives can interfere with ionization if not chosen carefully.[6]
Q3: How can I determine if ion suppression is affecting my Nifedipine analysis?
A3: The most common method to assess ion suppression is the post-column infusion experiment.[7][8] This technique helps to identify regions in the chromatogram where co-eluting matrix components are causing a decrease in the Nifedipine signal. A stable, continuous infusion of a Nifedipine standard is introduced into the mobile phase after the analytical column. When a blank matrix sample is injected, any dip in the constant Nifedipine signal indicates the presence of ion suppression at that retention time.[1][9]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating ion suppression in your Nifedipine LC-MS analysis.
Problem: Low or inconsistent Nifedipine signal intensity.
This is a primary indicator of potential ion suppression. The following workflow can help you troubleshoot this issue.
Caption: A stepwise workflow for troubleshooting ion suppression in Nifedipine LC-MS analysis.
Step 1: Verify System Performance
Before investigating matrix effects, ensure the LC-MS system is performing optimally.
-
Action: Inject a pure Nifedipine standard solution.
-
Expected Outcome: A sharp, reproducible peak with high signal intensity.
-
Troubleshooting: If the signal is poor, check for issues with the ion source, mass spectrometer calibration, or mobile phase preparation.[10]
Step 2: Assess Matrix Effect
If the system is working correctly, formally assess for ion suppression.
-
Action: Perform a post-column infusion experiment as detailed in the "Experimental Protocols" section.
-
Expected Outcome: A stable baseline signal for the infused Nifedipine. Dips in the baseline upon injection of an extracted blank plasma sample confirm ion suppression.
-
Troubleshooting: The timing of the signal suppression indicates the retention time of interfering matrix components.
Step 3: Optimize Sample Preparation
The goal is to remove interfering matrix components before analysis.[11]
-
Action: Implement or refine a sample cleanup procedure. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective for Nifedipine in plasma.[4][12]
-
Comparison of Sample Preparation Techniques:
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation |
| Principle | Partitioning of Nifedipine between two immiscible liquid phases. | Selective retention of Nifedipine on a solid sorbent followed by elution. | Precipitation of proteins using an organic solvent. |
| Selectivity | Moderate to high. | High. | Low (can result in significant matrix effects). |
| Recovery | Generally good, but can be solvent-dependent. | High and reproducible. | Can be variable. |
| Recommendation | A good starting point. Ethyl acetate is a commonly used solvent.[4] | Often provides cleaner extracts, reducing ion suppression.[12] | Generally not recommended as a standalone technique due to high risk of ion suppression. |
Step 4: Optimize Chromatographic Separation
If sample preparation is insufficient, modify the LC method to separate Nifedipine from interfering components.
-
Action:
-
Rationale: Changing the chromatographic selectivity can shift the retention time of Nifedipine or the interfering species, thus resolving the co-elution issue.
Step 5: Consider Alternative Ionization
If ion suppression persists with Electrospray Ionization (ESI), an alternative ionization technique may be beneficial.
-
Action: If available, switch to Atmospheric Pressure Chemical Ionization (APCI).
-
Rationale: APCI is generally less susceptible to matrix effects than ESI, especially for less polar compounds.[1]
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Assessment
This protocol details the setup for evaluating matrix effects.
Caption: Experimental setup for post-column infusion to detect ion suppression.
Methodology:
-
A standard solution of Nifedipine (e.g., in mobile phase) is continuously delivered at a low flow rate (e.g., 10 µL/min) via a syringe pump.
-
The eluent from the HPLC analytical column is mixed with the Nifedipine standard solution using a T-union.
-
The combined flow is directed into the mass spectrometer's ion source.
-
The mass spectrometer is set to monitor the specific m/z transition for Nifedipine.
-
After establishing a stable signal baseline from the infused standard, inject a prepared blank plasma sample (that has undergone the same extraction procedure as the study samples).
-
Monitor the Nifedipine signal trace. Any significant drop in signal intensity indicates ion suppression at that specific retention time.[7][8]
Protocol 2: Liquid-Liquid Extraction (LLE) of Nifedipine from Human Plasma
This is a common and effective method for sample cleanup.[4]
Methodology:
-
To 500 µL of a plasma sample, add 50 µL of an internal standard working solution.
-
Add 3.5 mL of ethyl acetate.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 5000 rpm for 5 minutes to separate the organic and aqueous layers.[4]
-
Transfer the upper organic layer (approximately 3 mL) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system for analysis.[4]
Quantitative Data Summary
The following table summarizes recovery and matrix effect data for Nifedipine from a study utilizing LLE with ethyl acetate.[4]
| Analyte | Concentration (ng/mL) | Matrix Effect (%) [Mean ± SD] | Extraction Recovery (%) [Mean ± SD] |
| Nifedipine | 0.42 | 93.06 ± 6.02 | 78.05 ± 2.32 |
| Nifedipine | 6.53 | 95.07 ± 6.18 | 79.61 ± 4.38 |
| Nifedipine | 81.60 | 100.57 ± 5.73 | 82.88 ± 6.03 |
| Internal Std. | 101 | 98.30 ± 5.65 | 78.77 ± 6.67 |
Data sourced from Chen et al. (2013).[4]
This data indicates that with the described LLE method, the matrix effect was minimal (close to 100%), and the extraction recovery was consistent across different concentrations.[4]
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hdb.ugent.be [hdb.ugent.be]
- 10. gmi-inc.com [gmi-inc.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. asianpubs.org [asianpubs.org]
Technical Support Center: Bioanalysis of Nifedipine with Nifedipine-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of Nifedipine using Nifedipine-d4 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of Nifedipine?
A1: In the context of LC-MS/MS bioanalysis, matrix effects are the alteration of ionization efficiency for a target analyte, such as Nifedipine, due to the presence of co-eluting, undetected components from the biological matrix (e.g., plasma, urine).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of the analyte.[1][2] The primary cause of matrix effects is competition between the analyte and matrix components for ionization in the mass spectrometer's source.
Q2: Why is a stable isotope-labeled internal standard like Nifedipine-d4 used?
A2: A stable isotope-labeled internal standard (SIL-IS), such as Nifedipine-d4, is considered the gold standard for compensating for matrix effects in LC-MS/MS bioanalysis. Because Nifedipine-d4 is chemically and physically almost identical to Nifedipine, it co-elutes and experiences similar ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise results.
Q3: How can I quantitatively assess matrix effects for Nifedipine?
A3: The most common method for quantifying matrix effects is the post-extraction spike method. This involves comparing the peak area of Nifedipine (and Nifedipine-d4) in a spiked, extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
-
Matrix Factor (MF) = (Peak Area in Presence of Matrix) / (Peak Area in Neat Solution)
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. An MF of 1 indicates no matrix effect.
Q4: What are the common sources of matrix effects in plasma samples?
A4: The primary sources of matrix effects in plasma are endogenous components like phospholipids, salts, and proteins.[1] Phospholipids are particularly problematic due to their high concentration and their tendency to co-elute with many analytes, causing significant ion suppression. Exogenous sources can include anticoagulants, dosing vehicles, and co-administered drugs.[1]
Q5: Can I use an internal standard other than Nifedipine-d4?
A5: While other compounds like Nitrendipine or Diazepam have been used as internal standards for Nifedipine analysis, a stable isotope-labeled internal standard like Nifedipine-d4 is highly recommended.[3][4] This is because structural analogs may not have identical chromatographic behavior and ionization characteristics, and therefore may not compensate for matrix effects as effectively as a SIL-IS.
Troubleshooting Guide
This guide addresses common issues related to matrix effects during Nifedipine bioanalysis.
| Problem | Potential Cause | Recommended Solution(s) |
| High variability in QC sample results | Inconsistent matrix effects between different lots of biological matrix. | 1. Evaluate Matrix Lot Variability: Test at least six different lots of blank matrix to assess the consistency of the matrix effect. 2. Improve Sample Cleanup: Implement a more rigorous sample preparation method (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction) to remove interfering components.[2] 3. Optimize Chromatography: Adjust the chromatographic conditions to separate Nifedipine and Nifedipine-d4 from the regions of significant ion suppression. |
| Poor sensitivity (low signal-to-noise ratio) | Significant ion suppression. | 1. Identify Ion Suppression Zones: Perform a post-column infusion experiment to identify the retention time regions where ion suppression is most severe.[5] 2. Chromatographic Separation: Modify the mobile phase composition, gradient, or column chemistry to shift the retention time of Nifedipine away from these suppression zones. 3. Enhance Sample Preparation: Utilize a sample preparation technique known to effectively remove phospholipids, a major cause of ion suppression. |
| Inconsistent internal standard response | The internal standard (Nifedipine-d4) is not adequately compensating for the matrix effect. | 1. Verify Co-elution: Ensure that Nifedipine and Nifedipine-d4 are co-eluting perfectly. Small differences in retention time can lead to differential matrix effects. 2. Investigate Differential Matrix Effects: Although rare with a SIL-IS, it's possible that specific matrix components affect the analyte and IS slightly differently. Re-evaluate the sample preparation and chromatography. |
| Matrix effect is concentration-dependent | The degree of ion suppression or enhancement changes with the concentration of Nifedipine. | 1. Dilution: Diluting the sample can sometimes mitigate concentration-dependent matrix effects by reducing the overall concentration of interfering components.[6] 2. Re-evaluate Calibration Curve: Ensure the calibration curve is constructed using a matrix that accurately reflects the study samples. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a common and effective method for reducing matrix effects by extracting Nifedipine and Nifedipine-d4 from plasma.
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of Nifedipine-d4 internal standard working solution.
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Add 3.5 mL of an extraction solvent (e.g., a mixture of n-hexane and diethyl ether (1:3, v/v) or ethyl acetate).[3][7]
-
Vortex the mixture for 2 minutes.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
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Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[7]
LC-MS/MS Analysis
The following are typical starting parameters for the analysis of Nifedipine and Nifedipine-d4. Optimization will be required for individual instruments and applications.
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[7][8] |
| Mobile Phase | A: 5 mM Ammonium Acetate in water B: Acetonitrile Isocratic elution with 60:40 (A:B) or a gradient program.[7][8] |
| Flow Rate | 0.20 - 0.50 mL/min[3][9] |
| Injection Volume | 10 µL[7] |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Ion Mode |
| MS/MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Nifedipine: m/z 347.2 → 315.1 (Positive Ion Mode) or m/z 354.1 → 222.2 (Negative Ion Mode)[4][7] Nifedipine-d4: m/z 351.2 → 319.1 (Positive Ion Mode - Predicted) |
Note: The MRM transition for Nifedipine-d4 is predicted based on the fragmentation of Nifedipine and may need to be optimized.
Quantitative Data Summary
The following tables summarize representative data for matrix effects and recovery in Nifedipine bioanalysis.
Table 1: Matrix Effect of Nifedipine in Human Plasma
| Analyte | Concentration (ng/mL) | Matrix Effect (%) | Reference |
| Nifedipine | 1.01 (LLOQ) | 100.5 | [10] |
| Nifedipine | 3.12 (LQC) | 104.1 | [10] |
| Nifedipine | 31.5 (MQC) | 105.0 | [10] |
| Nifedipine | 81.5 (HQC) | 108.7 | [10] |
LLOQ: Lower Limit of Quantification, LQC: Low-Quality Control, MQC: Medium Quality Control, HQC: High-Quality Control
Table 2: Extraction Recovery of Nifedipine from Human Plasma
| Extraction Method | Analyte | Concentration (ng/mL) | Recovery (%) | Reference |
| Liquid-Liquid Extraction | Nifedipine | 3.12 (LQC) | 104.1 | [10] |
| Liquid-Liquid Extraction | Nifedipine | 31.5 (MQC) | 105.0 | [10] |
| Liquid-Liquid Extraction | Nifedipine | 81.5 (HQC) | 108.7 | [10] |
| Solid-Phase Extraction | Nifedipine | > 2 | > 90 | [11] |
Visualizations
Caption: Conceptual diagram of ion suppression in the mass spectrometer's ion source.
Caption: A workflow for troubleshooting matrix effects in Nifedipine bioanalysis.
Caption: A typical Liquid-Liquid Extraction (LLE) workflow for Nifedipine plasma sample preparation.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. A more rapid, sensitive, and specific HPLC-MS/MS method for nifedipine analysis in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of nifedipine in human plasma by on-line solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MS/MS Parameters for Nifedipine and Nifedipine d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) parameters for the quantification of Nifedipine and its deuterated internal standard, Nifedipine d4.
Summary of MS/MS Parameters
Optimizing MS/MS parameters is critical for achieving the sensitivity and selectivity required for accurate bioanalysis. The following tables summarize commonly used multiple reaction monitoring (MRM) transitions and collision energies for Nifedipine. Parameters for this compound should be empirically determined, but expected values are provided based on the fragmentation of the unlabeled compound.
Table 1: MS/MS Parameters for Nifedipine
| Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) | Ionization Mode |
| 347.1 | 315.1 | ~5-20 eV | Positive |
| 347.2 | 315.1 | Not Specified | Positive[1] |
| 347.3 | 315.2 | 5 eV[2] | Positive[2] |
| 354.1 | 222.2 | Not Specified | Negative[3] |
Table 2: Expected MS/MS Parameters for this compound
| Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) | Ionization Mode |
| 351.1 | 319.1 | To be optimized | Positive |
| 351.2 | 319.1 | To be optimized | Positive |
| 358.1 | 226.2 | To be optimized | Negative |
Note: The exact m/z values may vary slightly depending on the instrument and its calibration. It is crucial to perform an optimization experiment to determine the optimal parameters for your specific instrumentation and experimental conditions.
Experimental Protocols
Detailed Methodology for MS/MS Parameter Optimization
This protocol outlines the direct infusion method for optimizing MS/MS parameters for Nifedipine and this compound.
1. Preparation of Stock and Infusion Solutions:
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Prepare individual stock solutions of Nifedipine and this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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From the stock solutions, prepare working solutions at a concentration of 1 µg/mL in the same solvent.
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For direct infusion, further dilute the working solutions to a final concentration of 100-500 ng/mL in a solution that mimics the initial mobile phase conditions of your LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ionization).
2. Instrument Setup and Direct Infusion:
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Set up the mass spectrometer for direct infusion using a syringe pump.
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Infuse the Nifedipine solution at a constant flow rate, typically between 5-20 µL/min.[4]
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Set the ion source parameters (e.g., electrospray voltage, source temperature, gas flows) to typical starting values for small molecule analysis in the chosen ionization mode (positive or negative).
3. Precursor Ion (Q1) Identification:
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Perform a full scan in Q1 to identify the most abundant precursor ion for Nifedipine. This is typically the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode.
4. Product Ion (Q3) Identification and Collision Energy (CE) Optimization:
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Select the identified precursor ion in Q1.
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Perform a product ion scan by fragmenting the precursor ion in the collision cell (Q2) with a range of collision energies.
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Identify the most intense and stable product ions.
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To optimize the collision energy for each selected product ion, perform a series of experiments where you monitor the intensity of the product ion while systematically varying the collision energy. The optimal CE is the value that produces the highest intensity for that specific product ion.
5. Repeat for this compound:
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Repeat steps 2-4 using the this compound infusion solution to determine its optimal precursor ion, product ions, and collision energies.
MS/MS Parameter Optimization Workflow
Caption: Workflow for MS/MS parameter optimization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low signal for Nifedipine/Nifedipine d4 | 1. Incorrect precursor or product ion selected.2. Inappropriate ionization mode.3. Poor ionization efficiency.4. Sample degradation. | 1. Verify the calculated molecular weight and expected adducts. Perform a full scan to confirm the precursor ion.2. Test both positive and negative ionization modes.3. Optimize ion source parameters (e.g., spray voltage, gas flows, source temperature). Ensure the mobile phase composition is suitable for ionization.4. Nifedipine is light-sensitive; protect samples from light during preparation and analysis. |
| Unstable or fluctuating signal | 1. Unstable spray in the ion source.2. Clogged sample line or emitter.3. Inconsistent infusion flow rate. | 1. Check for proper nebulization and adjust source parameters. Ensure the mobile phase is adequately degassed.2. Clean or replace the sample tubing and emitter.3. Ensure the syringe pump is functioning correctly and the syringe is properly fitted. |
| High background noise | 1. Contaminated solvent or glassware.2. Contaminated mass spectrometer source or optics. | 1. Use high-purity LC-MS grade solvents and thoroughly clean all glassware.2. Perform routine cleaning and maintenance of the ion source and mass spectrometer. |
| Poor fragmentation or multiple weak product ions | 1. Collision energy is too low or too high.2. The precursor ion is very stable. | 1. Perform a collision energy ramp to identify the optimal value that produces a few dominant product ions.2. If fragmentation is inherently poor, consider using a different precursor ion (e.g., an adduct) if available. |
Frequently Asked Questions (FAQs)
Q1: What is the most common precursor ion for Nifedipine in positive ion mode?
A1: The most commonly observed precursor ion for Nifedipine in positive electrospray ionization (ESI) is the protonated molecule, [M+H]⁺, which has an m/z of approximately 347.1.
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled internal standard. It has a chemical structure and ionization efficiency that are nearly identical to Nifedipine, but it has a different mass due to the deuterium atoms. This allows for accurate quantification by correcting for variations in sample preparation, injection volume, and matrix effects.
Q3: My Nifedipine signal is decreasing over a sequence of injections. What could be the cause?
A3: Nifedipine is known to be sensitive to light. Prolonged exposure to ambient light during sample storage in an autosampler can lead to photodegradation. It is recommended to use amber vials or protect the autosampler from light.
Q4: Can I use the same collision energy for Nifedipine and this compound?
A4: While the optimal collision energies are likely to be very similar, it is best practice to optimize them independently for each analyte to ensure the most sensitive and robust method.
Q5: What should I do if I observe significant in-source fragmentation of Nifedipine?
A5: In-source fragmentation can occur if the ion source conditions are too harsh. Try reducing the fragmentor or cone voltage to minimize this effect and maximize the intensity of the desired precursor ion.
References
- 1. zefsci.com [zefsci.com]
- 2. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
Technical Support Center: Nifedipine-d4 Stability in Processed Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of the deuterated internal standard, nifedipine-d4, in processed biological samples. The information is intended for researchers, scientists, and drug development professionals utilizing nifedipine-d4 in bioanalytical assays.
Disclaimer: The stability of a deuterated internal standard is expected to be comparable to its non-deuterated counterpart under typical bioanalytical conditions. The following guidance is based on the known stability profile of nifedipine and established best practices for bioanalysis. It is crucial to perform and document stability assessments for nifedipine-d4 within your specific biological matrix and analytical method as part of formal validation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of nifedipine-d4 in processed biological samples?
A1: The main factors influencing the stability of nifedipine and, by extension, nifedipine-d4 are:
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Light Exposure: Nifedipine is highly photosensitive and can degrade upon exposure to UV and even ambient light.[1][2][3][4] It is crucial to protect samples from light at all stages of collection, processing, and analysis.
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Temperature: Elevated temperatures can accelerate degradation.[5] Samples should be stored at appropriate cold temperatures (e.g., -20°C or -70°C) for long-term stability.
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pH: While stable in neutral and slightly basic conditions, nifedipine may be susceptible to degradation under strong acidic or alkaline conditions, especially when combined with other stressors like heat.[6]
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Matrix Components: The presence of certain enzymes or reactive species in biological matrices like plasma or serum could potentially contribute to degradation, although this is less common for processed samples where proteins are typically precipitated.
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Freeze-Thaw Cycles: Repeated freezing and thawing of samples can impact the integrity of the sample and the stability of the analyte and internal standard.
Q2: My nifedipine-d4 internal standard response is variable or decreasing. What are the potential causes?
A2: Variability or a decrease in the nifedipine-d4 signal can indicate instability. Consider the following troubleshooting steps:
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Check for Light Protection: Ensure that all sample handling, from collection to autosampler vials, is performed under amber or red light, or in light-protected containers (e.g., amber tubes, foil-wrapped vials).[7]
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Evaluate Storage Conditions: Verify the temperature of your storage units and ensure that samples have not been subjected to temperature excursions. For long-term storage, -70°C is generally preferred over -20°C.
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Assess Freeze-Thaw Stability: If your samples have undergone multiple freeze-thaw cycles, this may be a cause. It is recommended to aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles.
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Investigate Autosampler Stability: Nifedipine-d4 may degrade in the autosampler over the course of a long analytical run, especially if the autosampler is not refrigerated or if the vials are not light-protected.
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Examine Extraction Procedure: Inefficient or inconsistent extraction can lead to variable recovery of the internal standard. Ensure your extraction method is robust and reproducible.
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Consider Matrix Effects: Although less likely to cause degradation, matrix effects can lead to ion suppression or enhancement in LC-MS/MS analysis, resulting in signal variability.
Q3: How should I prepare and store my stock and working solutions of nifedipine-d4?
A3: Nifedipine-d4 solutions are also susceptible to degradation.[8]
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Solvent Selection: Nifedipine can be dissolved in solvents like DMSO, methanol, or acetonitrile.[8]
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Light Protection: Prepare and store all solutions in amber glassware or light-blocking containers.
-
Storage Temperature: Store stock solutions at 2-8°C for short-term use and at -20°C or colder for long-term storage.
-
Stability Verification: The stability of stock and working solutions should be periodically verified.
Troubleshooting Guides
Issue 1: Low or No Nifedipine-d4 Peak in a Batch of Samples
This guide provides a logical workflow to troubleshoot a sudden loss of the internal standard signal.
Issue 2: Inconsistent Internal Standard Area Across a Run
This decision tree helps identify the cause of inconsistent internal standard peak areas.
Quantitative Data Summary
The following tables summarize stability data for nifedipine in various conditions, which can be extrapolated to inform the handling of nifedipine-d4.
Table 1: Short-Term and Long-Term Stability of Nifedipine in Plasma
| Storage Condition | Duration | Stability (% of Initial Concentration) | Reference |
| Room Temperature | 12 hours | Stable | [9] |
| -20°C | 21 days | Stable | [9] |
Table 2: Stability of Nifedipine in Oral Suspensions
| Formulation | Storage Temperature | Duration | Stability (% of Initial Concentration) | Reference |
| 1% methylcellulose:simple syrup | 4°C | 91 days | ~100% | [10][11] |
| 1% methylcellulose:simple syrup | 25°C | 91 days | 97.4% ± 2.48% | [10][11] |
| Ora Plus:Ora Sweet | 4°C | 91 days | ~100% | [10][11] |
| Ora Plus:Ora Sweet | 25°C | 91 days | 98.9% ± 2.36% | [10][11] |
Table 3: Photostability of Nifedipine
| Condition | Observation | Reference |
| Exposure to daylight | Rapid degradation to a nitrosophenylpyridine derivative. | [3] |
| Exposure to UV light | Conversion to dehydronifedipine. | [2][4] |
| Amber glass bottles | Retained >90% for 35 days at room temperature. | [7] |
| Amber syringes (foil-wrapped) | Retained >90% for 14 days at room temperature. | [7] |
| Amber syringes (not wrapped) | >20% loss within 7 days. | [7] |
Experimental Protocols
General Protocol for Bioanalytical Sample Processing
This protocol outlines a typical workflow for the analysis of nifedipine and nifedipine-d4 in plasma.
Methodology for Stability Assessment
To formally assess the stability of nifedipine-d4 in a specific biological matrix, the following experiments are typically conducted during bioanalytical method validation:
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Freeze-Thaw Stability:
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Use at least three replicates of low and high concentration quality control (QC) samples.
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Subject the QCs to a specified number of freeze-thaw cycles (e.g., three cycles). For each cycle, samples are frozen at the intended storage temperature for at least 12 hours and then thawed completely at room temperature.
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Analyze the samples and compare the concentrations to those of freshly prepared QCs.
-
-
Short-Term (Bench-Top) Stability:
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Use at least three replicates of low and high concentration QCs.
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Keep the samples at room temperature for a duration that mimics the expected sample handling time (e.g., 4-24 hours).
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Analyze the samples and compare the concentrations to those of freshly prepared QCs.
-
-
Long-Term Stability:
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Store an adequate number of low and high concentration QC samples at the intended long-term storage temperature (e.g., -20°C or -70°C).
-
At specified time points (e.g., 1, 3, 6, 12 months), analyze a set of the stored QCs.
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Compare the results to the initial concentrations.
-
-
Autosampler Stability:
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Place processed low and high concentration QC samples in the autosampler.
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Analyze the samples at the beginning and end of the expected run time.
-
The results should be consistent, indicating no degradation in the autosampler.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Photostability determination of commercially available nifedipine oral dosage formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Iron and transition metal transport into erythrocytes mediated by nifedipine degradation products and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of nifedipine in two oral suspensions stored at two temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Nifedipine d4 Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address poor peak shape issues encountered during the chromatographic analysis of Nifedipine d4.
Troubleshooting Poor Peak Shape for this compound
Poor peak shape can compromise the accuracy and precision of your analytical results by affecting resolution and integration.[1][2] The ideal peak is a symmetrical, Gaussian shape.[1][3] Deviations from this ideal, such as tailing, fronting, broadening, or splitting, indicate underlying issues with the method or system.
FAQ 1: My this compound peak is tailing. What are the common causes and how can I fix it?
Peak tailing, where the latter half of the peak is drawn out, is a common issue, especially for basic compounds like Nifedipine.[3][4] It can lead to decreased resolution and inaccurate quantification.[3]
Potential Causes and Solutions
| Cause | Explanation | Troubleshooting Steps |
| Secondary Silanol Interactions | Nifedipine, a basic compound, can interact with acidic silanol groups on the surface of silica-based columns. This secondary interaction causes peak tailing.[3][5] | • Adjust Mobile Phase pH: Lower the pH of the mobile phase to suppress the ionization of silanol groups.[3] • Use an End-capped Column: Employ a column with end-capping to block the residual silanol groups.[5] • Add a Competing Base: Introduce a small amount of a competing base (e.g., triethylamine) to the mobile phase to mask the silanol groups. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to tailing.[1][2][3] | • Reduce Injection Volume: Decrease the amount of sample injected onto the column.[2] • Dilute the Sample: Lower the concentration of the sample before injection.[2][3] |
| Column Contamination/Degradation | A partially blocked inlet frit or the formation of a void at the head of the column can distort the sample band and cause tailing.[1][3] | • Use a Guard Column: Protect the analytical column from contaminants.[1][2] • Backflush the Column: Reverse the column and flush it to dislodge particulates from the frit.[1] • Replace the Column: If the problem persists, the column may be irreversibly damaged and should be replaced.[1] |
| Extra-Column Volume | Excessive volume from tubing, fittings, or the detector flow cell can lead to band broadening and tailing.[3] | • Minimize Tubing Length: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.005") to connect system components.[5] • Ensure Proper Fittings: Check that all fittings are secure and appropriate for the system to avoid dead volume. |
A logical workflow can help diagnose the root cause of peak tailing.
Caption: Troubleshooting workflow for peak tailing.
FAQ 2: Why is my this compound peak fronting?
Peak fronting, where the first half of the peak is sloped, is less common than tailing but can also affect results.
Potential Causes and Solutions
| Cause | Explanation | Troubleshooting Steps |
| Sample Overload | High concentrations of the analyte can lead to a non-linear distribution between the mobile and stationary phases, causing fronting.[6] | • Dilute the Sample: Reduce the sample concentration and re-inject.[2] |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent significantly stronger than the mobile phase, the peak shape can be distorted.[6] | • Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent.[6] |
| Column Collapse | A catastrophic failure of the column packing bed can lead to fronting. This is often irreversible.[1] | • Check Column Operating Limits: Ensure the column is not being used outside its recommended pH and pressure ranges. • Replace the Column: If column collapse is suspected, it must be replaced. |
FAQ 3: My this compound peak is broad. How can I improve it?
Broad peaks can reduce sensitivity and make it difficult to resolve closely eluting compounds.[2][4]
Potential Causes and Solutions
| Cause | Explanation | Troubleshooting Steps |
| Column Degradation | Over time, column efficiency decreases, leading to broader peaks.[2] | • Perform a Column Performance Test: Check the current plate count against the manufacturer's specifications. • Replace the Column: If efficiency is significantly reduced, replace the column.[2] |
| Suboptimal Flow Rate | The flow rate of the mobile phase affects chromatographic efficiency. An excessively high or low flow rate can cause peak broadening. | • Optimize Flow Rate: Perform a study to determine the flow rate that provides the best efficiency (narrowest peaks). |
| Temperature Fluctuations | Inconsistent column temperature can affect retention time and peak width.[4] | • Use a Column Oven: Maintain a stable and consistent column temperature. |
| Poor Solvent Mixing | Incomplete mixing of mobile phase components can cause inconsistencies in the separation process.[4] | • Ensure Proper Mixing: Use an efficient online mixer or degas solvents thoroughly before use. |
FAQ 4: What causes split peaks for this compound?
Split peaks suggest that the sample band is being disrupted as it enters or passes through the column.[2]
Potential Causes and Solutions
| Cause | Explanation | Troubleshooting Steps |
| Partially Blocked Column Frit | Debris can partially block the inlet frit, causing the sample to travel through different paths into the column.[1] | • Filter Samples: Ensure all samples and mobile phases are filtered before use. • Backflush the Column: Reverse the column and flush to waste.[1] |
| Column Void | A void or channel in the packing material at the head of the column can cause the peak to split.[2][3] | • Check for Voids: A void may be visible at the column inlet. If so, the column needs to be replaced. |
| Injection Solvent Mismatch | Injecting a sample in a solvent much stronger than the mobile phase can cause the peak to split, especially with larger injection volumes.[6] | • Prepare Sample in Mobile Phase: Dissolve the sample in the mobile phase whenever possible.[6] |
The interaction between this compound and the stationary phase is key to understanding and preventing poor peak shape.
Caption: Analyte interaction with the stationary phase.
Recommended Experimental Protocol
A robust analytical method is the first step in achieving good peak shape. Below is a starting point for an HPLC method for Nifedipine analysis, synthesized from published methods.[7][8][9][10]
| Parameter | Recommendation | Notes |
| Column | C18 or C8 (e.g., 250 x 4.6 mm, 5 µm) | A well-maintained, high-quality column is crucial.[8][9] |
| Mobile Phase | Acetonitrile and a buffered aqueous phase (e.g., phosphate buffer) | The ratio should be optimized for desired retention and peak shape. A typical starting point is 60:40 (ACN:Buffer).[7][11] |
| pH | 4.0 - 5.0 | Adjusting the pH can significantly reduce tailing by minimizing silanol interactions.[3][7] |
| Flow Rate | 0.8 - 1.0 mL/min | Optimize for best efficiency and acceptable run time.[8][9] |
| Column Temperature | 35 - 40°C | Maintaining a consistent temperature improves reproducibility.[6][8] |
| Detection Wavelength | 235 - 240 nm | Select the wavelength of maximum absorbance for Nifedipine.[7][10] |
| Injection Volume | 5 - 20 µL | Keep the injection volume as low as possible to prevent overload.[8] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mastelf.com [mastelf.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromtech.com [chromtech.com]
- 6. agilent.com [agilent.com]
- 7. Development of an HPLC method for the determination of nifedipine in human plasma by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. ijcpa.in [ijcpa.in]
- 11. HPLC method for the determination of nifedipine in rat plasma: development, validation, and application to pharmacokinetic drug-herb interaction study [pharmacia.pensoft.net]
Technical Support Center: Isotopic Interference of Nifedipine-d4 in Mass Spectrometry
This technical support guide is designed for researchers, scientists, and drug development professionals who are using Nifedipine-d4 as an internal standard in mass spectrometry-based bioanalysis and encountering issues with isotopic interference.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of Nifedipine-d4 analysis?
A1: Isotopic interference occurs when the isotopic signature of the analyte (Nifedipine) overlaps with the mass-to-charge ratio (m/z) of its deuterated internal standard (Nifedipine-d4). Nifedipine, like all molecules containing carbon, has a natural abundance of the heavy isotope ¹³C. This results in a small percentage of Nifedipine molecules having a mass that is one or more daltons heavier than the monoisotopic mass. When a low number of deuterium atoms (like d4) is used for the internal standard, the M+4 peak of the unlabeled Nifedipine can contribute to the signal of the Nifedipine-d4 peak, leading to inaccuracies in quantification.
Q2: Why is Nifedipine-d4 susceptible to this type of interference?
A2: The potential for interference with Nifedipine-d4 arises from the relatively small mass difference between the analyte and the internal standard. The natural isotopic abundance of elements in Nifedipine (C₁₇H₁₈N₂O₆) contributes to M+1, M+2, M+3, and M+4 peaks in its mass spectrum. The M+4 peak of Nifedipine can partially overlap with the signal of Nifedipine-d4, especially if there is a high concentration of Nifedipine relative to the internal standard.
Q3: How can I determine if I have an isotopic interference problem?
A3: A common method is to analyze a high-concentration sample of unlabeled Nifedipine and monitor the mass transition of Nifedipine-d4. If a signal is detected at the retention time of Nifedipine, it indicates a contribution from the unlabeled analyte to the internal standard's signal. Additionally, analyzing a blank sample spiked only with Nifedipine-d4 can help identify any contribution from the internal standard to the analyte channel.
Q4: What are the consequences of uncorrected isotopic interference?
A4: Uncorrected isotopic interference can lead to an overestimation of the internal standard signal, which in turn causes an underestimation of the calculated concentration of the analyte (Nifedipine). This can significantly impact the accuracy and reliability of pharmacokinetic and other quantitative studies.
Troubleshooting Guides
Guide 1: Identifying and Quantifying Isotopic Overlap
Objective: To confirm and measure the extent of isotopic interference from Nifedipine to the Nifedipine-d4 channel.
Procedure:
-
Prepare Standards:
-
Prepare a series of calibration standards of unlabeled Nifedipine at concentrations spanning the expected range of your study samples.
-
Prepare a quality control (QC) sample containing only a known high concentration of unlabeled Nifedipine.
-
Prepare a blank sample spiked only with the working concentration of Nifedipine-d4.
-
-
LC-MS/MS Analysis:
-
Analyze the blank sample with Nifedipine-d4 to check for any contribution to the Nifedipine channel.
-
Analyze the high-concentration Nifedipine-only sample. Monitor both the Nifedipine and Nifedipine-d4 transitions.
-
Analyze the full set of Nifedipine calibration standards.
-
-
Data Evaluation:
-
In the Nifedipine-only sample, measure the peak area of the signal in the Nifedipine-d4 channel.
-
Calculate the percentage of interference by dividing the peak area in the Nifedipine-d4 channel by the peak area in the Nifedipine channel and multiplying by 100.
-
This percentage represents the isotopic contribution of Nifedipine to the Nifedipine-d4 signal.
-
Guide 2: Mitigating Isotopic Interference
Option 1: Chromatographic Separation
If the unlabeled Nifedipine contains an impurity that is isobaric with Nifedipine-d4, improving chromatographic separation can resolve the issue.
-
Action: Optimize the LC gradient, change the mobile phase composition, or use a column with a different chemistry to achieve baseline separation of Nifedipine from any interfering peaks.
Option 2: Mathematical Correction
When the interference is due to the natural isotopic abundance of Nifedipine, a mathematical correction can be applied.
-
Action:
-
Determine the percentage of interference as described in Guide 1.
-
Apply the following formula to correct the internal standard response in your unknown samples: Corrected IS Area = Measured IS Area - (Measured Analyte Area * % Interference)
-
Use the corrected internal standard area for all subsequent calculations.
-
Option 3: Use a Different Internal Standard
If the interference is significant and cannot be easily corrected, consider using an internal standard with a higher degree of deuteration (e.g., Nifedipine-d6 or d8) or a ¹³C-labeled internal standard. This will shift the mass of the internal standard further from the analyte, reducing the likelihood of isotopic overlap.
Quantitative Data Summary
The following table summarizes the theoretical exact masses and expected m/z values for the protonated molecules of Nifedipine and Nifedipine-d4, along with some of their potential fragment ions.
| Compound | Formula | Exact Mass | [M+H]⁺ (m/z) | Major Fragment Ions (m/z) |
| Nifedipine | C₁₇H₁₈N₂O₆ | 346.1165 | 347.1238 | 315.0972, 298.1073, 254.0917 |
| Nifedipine-d4 | C₁₇H₁₄D₄N₂O₆ | 350.1416 | 351.1489 | 319.1223, 302.1324, 258.1168 |
Experimental Protocols
Protocol 1: Determination of Isotopic Contribution Factor
Objective: To experimentally determine the contribution of the Nifedipine M+4 isotope to the Nifedipine-d4 mass channel.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of unlabeled Nifedipine at 1 mg/mL in methanol.
-
Prepare a working solution of unlabeled Nifedipine at 1000 ng/mL in 50:50 methanol:water.
-
Prepare a blank matrix (e.g., human plasma) and a blank matrix spiked with only the Nifedipine-d4 internal standard at the concentration used in the analytical method.
-
-
LC-MS/MS System Setup:
-
LC System: Configure the HPLC/UHPLC system with a suitable C18 column and a mobile phase gradient for the separation of Nifedipine.
-
Mass Spectrometer: Set up the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Transition 1 (Nifedipine): e.g., 347.1 -> 315.1
-
Transition 2 (Nifedipine-d4): e.g., 351.1 -> 319.1
-
-
Optimize collision energies and other MS parameters for both transitions.
-
-
Analysis:
-
Inject the blank matrix to ensure no interfering peaks are present.
-
Inject the blank matrix with Nifedipine-d4 to confirm its retention time and absence of signal in the Nifedipine channel.
-
Inject the 1000 ng/mL unlabeled Nifedipine solution multiple times (n=3-5).
-
-
Data Analysis and Calculation:
-
Measure the peak area for the Nifedipine transition (Area_Analyte).
-
Measure the peak area of any signal observed in the Nifedipine-d4 transition at the same retention time (Area_Interference).
-
Calculate the Isotopic Contribution Factor (%): % Contribution = (Area_Interference / Area_Analyte) * 100
-
Visualizations
Caption: Workflow for identifying and correcting isotopic interference.
Caption: Principle of isotopic overlap between an analyte and its d4-labeled standard.
Technical Support Center: Optimizing Nifedipine and Nifedipine d4 Recovery from Plasma
Welcome to the technical support center for the analysis of Nifedipine and its deuterated internal standard, Nifedipine d4, from plasma samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the recovery of these compounds during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of low recovery for Nifedipine and this compound from plasma?
Low recovery of Nifedipine and its deuterated internal standard can stem from several factors throughout the sample preparation and analysis workflow. Key areas to investigate include:
-
Suboptimal Extraction Method: The chosen extraction technique (protein precipitation, liquid-liquid extraction, or solid-phase extraction) may not be suitable for Nifedipine's properties or the plasma matrix.
-
Inappropriate Solvent Selection: The type and volume of the organic solvent used for precipitation or extraction are critical for efficient recovery.
-
pH of the Sample: The pH of the plasma sample can influence the ionization state of Nifedipine, affecting its solubility in the extraction solvent.
-
Compound Instability: Nifedipine is known to be sensitive to light and can degrade, leading to lower than expected concentrations.[1] It is also important to consider its stability during storage and freeze-thaw cycles.[1][2]
-
Matrix Effects: Components of the plasma matrix can interfere with the ionization of Nifedipine and this compound in the mass spectrometer, leading to signal suppression or enhancement.[3]
-
Incomplete Protein Precipitation: If proteins are not fully precipitated, they can trap the analytes, leading to their loss during the centrifugation step.
Q2: How does the choice of extraction method impact recovery?
Different extraction methods offer varying levels of recovery and sample cleanup.
-
Protein Precipitation (PPT): This is a rapid and simple method, but it may result in lower recovery and less clean extracts, potentially leading to significant matrix effects.[3][4] Acetonitrile is a commonly used solvent for this purpose.[4][5]
-
Liquid-Liquid Extraction (LLE): LLE generally provides cleaner extracts and higher recovery rates compared to PPT.[3] The choice of extraction solvent is crucial. Solvents like diethyl ether, ethyl acetate, and mixtures of n-hexane and diethyl ether have been successfully used.[1][3][6]
-
Solid-Phase Extraction (SPE): SPE can offer high recovery and the cleanest extracts, minimizing matrix effects.[7][8] However, it is a more complex and time-consuming method.[3]
Q3: What is the importance of this compound as an internal standard?
This compound, a deuterated form of Nifedipine, is used as an internal standard (IS) to improve the accuracy and precision of the analytical method. Since this compound has very similar chemical and physical properties to Nifedipine, it behaves similarly during extraction and analysis. Any loss of analyte during sample preparation or variations in instrument response should affect both the analyte and the IS to a similar extent. By calculating the ratio of the analyte response to the IS response, these variations can be compensated for, leading to more reliable quantitative results.
Q4: How can I minimize the degradation of Nifedipine during sample handling?
Nifedipine is highly photosensitive.[9] To prevent its degradation, all sample handling and preparation steps should be performed under amber or low-light conditions.[10] It is also crucial to assess the stability of Nifedipine in plasma under the specific storage conditions of your laboratory, including freeze-thaw stability.[1][2]
Troubleshooting Guide
Low Recovery of Both Nifedipine and this compound
If you are experiencing low recovery for both the target analyte and the internal standard, the issue likely lies within the overall extraction process. The following troubleshooting workflow can help identify and resolve the problem.
Caption: Troubleshooting workflow for low recovery of Nifedipine and this compound.
Low Recovery of Nifedipine Only (Good this compound Recovery)
If the internal standard recovery is acceptable but the analyte recovery is low, the issue may be related to the stability of the native compound or specific interactions.
References
- 1. Liquid chromatographic assay of nifedipine in human plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. HPLC method for the determination of nifedipine in rat plasma: development, validation, and application to pharmacokinetic drug-herb interaction study [pharmacia.pensoft.net]
- 5. public.pensoft.net [public.pensoft.net]
- 6. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of nifedipine in human plasma by solid-phase extraction and high-performance liquid chromatography: validation and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an HPLC method for the determination of nifedipine in human plasma by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Nifedipine-d4 Analytical Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nifedipine-d4 analytical standards.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of nifedipine-d4?
A1: Nifedipine is highly sensitive to light.[1] The primary degradation products of nifedipine, and by extension nifedipine-d4, are its nitroso and nitro derivatives. The main photoproduct is the nitroso derivative, 2,6-dimethyl-4-(2-nitrosophenyl)-3,5-pyridinedicarboxylic acid dimethyl ester.[1][2] Another significant degradation product formed under UV light is the nitro derivative, dehydronifedipine or 2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinecarboxylic acid dimethyl ester.[1][3][4] Studies have also identified other minor photodecomposition products, including cis- and trans-azoxy derivatives, a N,N'-dioxide derivative, and a lactam derivative.[2]
Q2: How should nifedipine-d4 analytical standards be stored to minimize degradation?
A2: Due to its photosensitivity, nifedipine-d4 should be protected from light at all times.[1] It is recommended to store the standard in amber vials or containers and in the dark. For solutions, especially in organic solvents, storage at refrigerated temperatures (e.g., 4°C) can help to slow down degradation.[5]
Q3: Is there a risk of N-nitroso nifedipine-d4 formation?
A3: While N-nitrosamines are a general concern for pharmaceutical products, studies on various dihydropyridine calcium channel blockers, including nifedipine, have shown that N-nitrosation does not readily occur. Instead, nitrosation tends to happen on a carbon atom.[2][6] Therefore, the formation of N-nitroso nifedipine-d4 as a significant impurity is considered a low risk under typical storage and handling conditions.[6]
Q4: Can the deuterium labels on nifedipine-d4 exchange with hydrogen atoms?
A4: Hydrogen/deuterium (H/D) exchange is a potential issue for all deuterium-labeled standards, especially if the labels are on labile positions like -OH, -NH, or activated carbon atoms.[7] The position of the deuterium labels on your specific nifedipine-d4 standard is critical. If the deuteriums are on the methyl groups or other non-labile positions of the dihydropyridine ring, the risk of exchange is low. However, if they are in proximity to acidic or basic functional groups, the risk increases, particularly under non-neutral pH conditions or at elevated temperatures in the mass spectrometer's ion source.[7][8]
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatogram
Possible Cause: Degradation of nifedipine-d4.
Troubleshooting Steps:
-
Protect from Light: Ensure all sample preparation steps are performed under light-protected conditions (e.g., using amber vials, covering glassware with aluminum foil).
-
Check Storage Conditions: Verify that the analytical standard has been stored correctly (refrigerated and protected from light).
-
Prepare Fresh Solutions: If the solution has been stored for an extended period, prepare a fresh solution from the solid standard.
-
Identify Degradation Products: The primary degradation products to look for are the nitroso and nitro derivatives. Their retention times will likely be different from nifedipine-d4. The nitro derivative (dehydronifedipine) is generally less polar and may elute earlier in reversed-phase HPLC.
Issue 2: Inaccurate Quantification or Poor Recovery
Possible Cause: Hydrogen/Deuterium (H/D) exchange.
Troubleshooting Steps:
-
Review Labeling Position: Check the certificate of analysis to confirm the location of the deuterium labels. Avoid standards with labels on potentially labile sites if possible.
-
Control pH: Maintain a neutral pH for your samples and mobile phase if the analytical method allows. Avoid storing solutions in acidic or basic conditions.
-
Optimize Mass Spectrometer Source Conditions: High source temperatures can sometimes promote H/D exchange. Try reducing the source temperature.
-
Perform H/D Exchange Study: An on-line H/D exchange LC-MS experiment using D₂O in the mobile phase can help identify the number of labile hydrogens and assess the risk of back-exchange.[7][9]
Issue 3: Chromatographic Peak Tailing or Splitting
Possible Cause: Poor chromatographic conditions or column degradation.
Troubleshooting Steps:
-
Mobile Phase pH: The pH of the mobile phase can affect the peak shape of nifedipine and its degradation products. Adjusting the pH might improve peak symmetry.
-
Column Choice: A C18 column is commonly used for nifedipine analysis.[5][10] Ensure the column is in good condition.
-
Flow Rate and Gradient: Optimize the flow rate and gradient profile to achieve better separation and peak shape.
-
Sample Solvent: Ensure the sample is dissolved in a solvent compatible with the mobile phase to avoid peak distortion.
Quantitative Data
The following table summarizes the degradation of nifedipine under various stress conditions. While this data is for non-deuterated nifedipine, similar degradation patterns and rates can be expected for nifedipine-d4.
| Stress Condition | Duration | Temperature | % Degradation | Primary Degradation Products | Reference |
| Acidic (0.1 N HCl) | 6 hours | 80°C | 89.19% | Dehydronifedipine | [11] |
| Alkaline (0.1 N NaOH) | 6 hours | 80°C | 67.74% | Dehydronifedipine | [11] |
| Oxidative (3% H₂O₂) | 6 hours | 80°C | 72% | Dehydronifedipine | [11] |
| Hydrolytic (Water) | 6 hours | 80°C | 85.96% | Dehydronifedipine | [11] |
| Photolytic (Light Exposure) | Varies | Room Temp. | Significant | Nitroso & Nitro derivatives | [1][12][13] |
Experimental Protocols
Protocol 1: HPLC Method for Nifedipine and its Degradation Products
This protocol is a general guideline and may require optimization for your specific instrumentation and nifedipine-d4 standard.
-
Column: C8 or C18, 5 µm, 250 x 4.6 mm[5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.85% phosphoric acid) and an organic solvent (e.g., 2-propanol) in a ratio of approximately 60:40 (v/v).[5]
-
Injection Volume: 10 µL[5]
-
Column Temperature: 40°C[5]
-
Sample Preparation: Dissolve the nifedipine-d4 standard in the mobile phase or a compatible organic solvent to a known concentration. Protect the solution from light at all times.
Protocol 2: Synthesis of Dehydronifedipine (Nitro Derivative)
Dehydronifedipine is the oxidized form of nifedipine and a primary photodegradation product. It can be synthesized for use as an analytical standard.
-
Method: The synthesis of dihydropyrimidine derivatives, which are isosteres of nifedipine, can be achieved through the Biginelli condensation reaction.[14][15] This involves the reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea in the presence of an acid catalyst in a suitable solvent like ethanol.[15] For dehydronifedipine specifically, oxidation of nifedipine is the key step. While various oxidizing agents can be used, exposure to UV light is a common method to generate this degradation product in situ for analytical purposes.
Visualizations
Caption: Primary degradation pathways of Nifedipine-d4.
Caption: A logical workflow for troubleshooting unexpected peaks.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Nitroso Derivatives of Dihydropyridine Calcium Channel Blockers - New Scientific Knowledge & Development - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. schd-shimadzu.com [schd-shimadzu.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential hydrogen/deuterium exchange mass spectrometry analysis of protein–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RP-HPLC method development and validation for nifedipine. [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A study of the photo-degradation kinetics of nifedipine by multivariate curve resolution analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers [frontiersin.org]
Validation & Comparative
Nifedipine Analysis: A Comparative Guide to Internal Standard Selection
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Nifedipine, the choice of an appropriate internal standard is a critical determinant of assay accuracy, precision, and robustness. This guide provides an objective comparison of the deuterated internal standard, Nifedipine-d4, against commonly used non-deuterated (analog) internal standards, supported by experimental data from published literature.
The quantification of Nifedipine in biological matrices, such as human plasma, is essential for pharmacokinetic and bioavailability studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose due to its high sensitivity and selectivity. The use of an internal standard (IS) is indispensable in LC-MS/MS to compensate for variability during sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, particularly deuterated analogs like Nifedipine-d4, are widely considered the "gold standard" in quantitative bioanalysis. By replacing one or more hydrogen atoms with deuterium, the resulting molecule is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing for its distinct detection by the mass spectrometer. This close similarity ensures that the deuterated internal standard co-elutes with the analyte and experiences nearly identical matrix effects and extraction recovery, leading to more accurate and precise quantification.
Common Alternatives: Non-Deuterated (Analog) Internal Standards
In the absence of a deuterated standard, or for cost considerations, structurally similar compounds, known as analog internal standards, are often employed. For Nifedipine analysis, common analog internal standards include other dihydropyridine calcium channel blockers like Nitrendipine and Amlodipine, or other drugs such as Tolterodine. While these can provide acceptable performance, their physicochemical properties are not identical to Nifedipine, which can lead to differences in chromatographic retention, extraction efficiency, and susceptibility to matrix effects.
Performance Comparison: Nifedipine-d4 vs. Analog Internal Standards
The following table summarizes the performance characteristics of bioanalytical methods for Nifedipine quantification using either a deuterated internal standard (Nifedipine-d6, which is functionally equivalent to Nifedipine-d4 for this comparison) or various analog internal standards. The data is compiled from different studies and showcases the typical performance metrics achieved with each type of standard.
| Performance Metric | Nifedipine-d6 (Deuterated IS) | Nitrendipine (Analog IS) | Amlodipine (Analog IS) | Tolterodine (Analog IS) |
| Linearity Range (ng/mL) | 1.558 - 360.561[1] | 0.104 - 52.0[2] | 4.01 - 297.03[3] | 1 - 130[4] |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.558[1] | 0.104[2] | 4.01[3] | 1.01[4][5] |
| Mean Recovery (%) | 93.2[1] | Not Reported | Not Reported | 104.1 - 108.7[4][5] |
| Intra-day Precision (%RSD) | Not Reported | < 15[2] | 4.47 - 8.86[3] | Not Reported |
| Inter-day Precision (%RSD) | Not Reported | < 15[2] | 7.29 - 11.43[3] | Not Reported |
| Intra-day Accuracy (%) | Not Reported | -4.0 to 6.2 (as RE)[2] | 91.65 - 99.93[3] | Not Reported |
| Inter-day Accuracy (%) | Not Reported | -4.0 to 6.2 (as RE)[2] | 96.07 - 98.25[3] | Not Reported |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison table, providing insights into the sample preparation and analytical conditions used for Nifedipine quantification with different internal standards.
Method 1: Nifedipine Analysis using Nifedipine-d6 as Internal Standard[1]
-
Sample Preparation: Protein precipitation.
-
Extraction Procedure: Details not specified.
-
Chromatographic Separation:
-
Column: Reverse phase column.
-
Mobile Phase: Mixture of ammonium acetate and methanol.
-
Flow Rate: 1.0 mL/min.
-
-
Detection:
-
Instrument: API 4000 Mass spectrometer.
-
Ionization Mode: Positive atmospheric pressure chemical ionization (APCI).
-
Monitoring Mode: Multiple reaction monitoring (MRM).
-
MRM Transitions: Nifedipine (m/z 347.2 → 315.1), Nifedipine-d6 (m/z 353.2 → 318.2).
-
Method 2: Nifedipine Analysis using Nitrendipine as Internal Standard[2]
-
Sample Preparation: Liquid-liquid extraction.
-
Extraction Procedure: A mixture of n-hexane-diethyl ether (1:3, v/v) was used for extraction.
-
Chromatographic Separation:
-
Column: ACQUITY UPLC™ BEH C(18).
-
Mobile Phase: Acetonitrile-10 mmol/L ammonium acetate (75:25, v/v).
-
Flow Rate: 0.20 mL/min.
-
-
Detection:
-
Instrument: Triple quadrupole tandem mass spectrometer.
-
Ionization Mode: Not specified.
-
Monitoring Mode: Multiple reaction monitoring (MRM).
-
Method 3: Nifedipine Analysis using Amlodipine as Internal Standard[3]
-
Sample Preparation: Solid phase extraction.
-
Extraction Procedure: Details not specified.
-
Chromatographic Separation:
-
Column: Reversed phase (C18).
-
Mobile Phase: 2 mM ammonium acetate (pH 3 with formic acid) and an unspecified organic solvent (80:20 v/v).
-
-
Detection:
-
Instrument: LC-MS/MS system.
-
Ionization Mode: Positive ion electrospray ionization (ESI).
-
Monitoring Mode: Not specified.
-
Method 4: Nifedipine Analysis using Tolterodine as Internal Standard[4]
-
Sample Preparation: Protein precipitation.
-
Extraction Procedure: To 100 µL of plasma, 20 µL of IS was added, followed by 300 µL of a mixture of acetonitrile:methanol (50:50 v/v). The mixture was vortexed and centrifuged.
-
Chromatographic Separation:
-
Column: Intersil ODS gum C18 (4.6 × 50 mm, 3.5 μm).
-
Mobile Phase: Gradient mode with acetonitrile – water – formic acid.
-
Flow Rate: 0.500 mL/min.
-
-
Detection:
-
Instrument: Exion LC™ system coupled with an API4500 triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization.
-
Monitoring Mode: Multiple reaction monitoring (MRM).
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the general workflow for a bioanalytical assay using an internal standard and the logical relationship of how an internal standard corrects for variability.
Conclusion
The experimental data, while sourced from different studies, collectively supports the widely accepted view that deuterated internal standards like Nifedipine-d4 offer superior performance in bioanalytical assays. The key advantage lies in their ability to more accurately mimic the behavior of the analyte, Nifedipine, throughout the analytical process. This leads to more effective compensation for matrix effects and other sources of variability, ultimately resulting in higher accuracy and precision.
While analog internal standards can be a viable alternative, their use necessitates more rigorous method development and validation to ensure that any differences in their behavior compared to the analyte do not compromise the integrity of the results. For demanding applications in drug development and clinical research, where the highest level of data quality is paramount, the use of a deuterated internal standard such as Nifedipine-d4 is strongly recommended.
References
- 1. ESTIMATION OF NIFEDIPINE IN HUMAN PLASMA BY LCMS / MS | Semantic Scholar [semanticscholar.org]
- 2. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to FDA Bioanalytical Method Validation with Internal Standards
For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of regulatory submissions. The U.S. Food and Drug Administration (FDA) provides comprehensive guidelines to ensure the reliability and quality of bioanalytical data. A critical component of this validation is the proper use and evaluation of internal standards (IS), which are essential for achieving accurate and precise quantification of analytes in biological matrices.
This guide offers an objective comparison of different internal standard strategies in the context of FDA's bioanalytical method validation guidelines, supported by experimental data and detailed protocols. The recommendations are largely based on the FDA's "Bioanalytical Method Validation Guidance for Industry" and the internationally harmonized ICH M10 guideline.[1][2]
The Gold Standard: Stable Isotope-Labeled Internal Standards
The use of a stable isotope-labeled (SIL) internal standard is widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[3] SILs are compounds in which one or more atoms have been replaced with their stable (non-radioactive) isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[3] This near-identical physicochemical behavior to the analyte allows for effective compensation for variability during sample preparation, chromatography, and detection, leading to higher precision and accuracy.[3]
In contrast, structural analog internal standards, while sometimes used due to cost or availability, may not fully mimic the analyte's behavior, potentially leading to less reliable data.
Quantitative Comparison of Internal Standard Performance
The following tables summarize quantitative data from studies comparing the performance of SIL and structural analog internal standards in key bioanalytical validation parameters.
| Validation Parameter | Internal Standard Type | Performance Metric | Result | Conclusion |
| Accuracy | Stable Isotope-Labeled (SIL) | Mean Bias (%) | 100.3% | SIL IS provided a mean bias closer to the true value, indicating higher accuracy. |
| Structural Analog | Mean Bias (%) | 96.8% | ||
| Precision | Stable Isotope-Labeled (SIL) | Standard Deviation (%) | 7.6% | The variance with the SIL IS was significantly lower, demonstrating improved precision. |
| Structural Analog | Standard Deviation (%) | 8.6% | ||
| Matrix Effect | Stable Isotope-Labeled (SIL) | Compensation (% Bias) | 0.89% | The SIL IS almost perfectly compensated for matrix effects. |
| Structural Analog | Compensation (% Bias) | -0.97% | The structural analog also provided good compensation, but the SIL was superior. |
Data compiled from multiple sources comparing the performance of different internal standards in LC-MS/MS assays.[4][5]
Experimental Protocols for Bioanalytical Method Validation
A comprehensive validation of a bioanalytical method using an internal standard involves a series of experiments to assess its performance characteristics. The following is a representative protocol for a Liquid Chromatography-Mass Spectrometry (LC-MS) method.
Selectivity and Specificity
Objective: To demonstrate that the method can differentiate and quantify the analyte and the internal standard from endogenous matrix components and other potential interferences.
Protocol:
-
Obtain at least six different lots of the blank biological matrix from individual donors.
-
Analyze each blank lot to check for interfering peaks at the retention times of the analyte and the internal standard.
-
Spike the blank matrices at the Lower Limit of Quantification (LLOQ) and analyze to assess for interference.
Acceptance Criteria:
-
The response of any interfering peak in the blank matrix should be less than 20% of the response of the LLOQ.[2][6]
-
The response of any interfering peak at the retention time of the internal standard should be less than 5% of the IS response.[2][6]
Accuracy and Precision
Objective: To determine the closeness of the measured concentrations to the nominal concentrations and the reproducibility of the measurements.
Protocol:
-
Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, mid QC, and high QC.
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Calculate the accuracy (as percent bias) and precision (as percent coefficient of variation, %CV).
Acceptance Criteria:
-
The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should not deviate by more than ±20%.[7]
-
The precision determined at each concentration level should not exceed 15% of the CV, except for the LLOQ, where it should not exceed 20% of the CV.[7]
Matrix Effect
Objective: To evaluate the effect of the matrix on the ionization of the analyte and the internal standard.
Protocol:
-
Obtain blank matrix from at least six different individual donors.
-
Prepare two sets of samples for each donor at low and high QC concentrations:
-
Set A: Extract blank matrix and then spike the analyte and internal standard into the post-extraction supernatant.
-
Set B: Spike the analyte and internal standard into a pure solution (e.g., mobile phase).
-
-
Calculate the matrix factor for each donor by comparing the peak areas from Set A to Set B.
-
Calculate the IS-normalized matrix factor and its coefficient of variation.
Acceptance Criteria:
-
The CV of the IS-normalized matrix factor should not be greater than 15%.
Stability
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.
Protocol:
-
Freeze-Thaw Stability: Analyze low and high QC samples after undergoing at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze low and high QC samples left at room temperature for a duration that mimics the expected sample handling time.[6]
-
Long-Term Stability: Analyze low and high QC samples after storage at the intended long-term storage temperature for a defined period.
-
Stock Solution Stability: Evaluate the stability of the analyte and internal standard stock solutions under their storage conditions.
Acceptance Criteria:
-
The mean concentration of the stability QC samples should be within ±15% of the nominal concentration.
Visualizing Key Workflows
Diagrams can effectively illustrate complex processes in bioanalytical method validation. The following diagrams, created using the DOT language, depict the decision-making process for internal standard selection and the overall experimental workflow.
References
- 1. fda.gov [fda.gov]
- 2. benchchem.com [benchchem.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. scispace.com [scispace.com]
- 5. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
A Comparative Guide to the Bioanalytical Quantification of Nifedipine Using Nifedipine-d4 and Alternative Internal Standards
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs in biological matrices is paramount. This guide provides a comprehensive comparison of bioanalytical methods for determining the linearity and range of Nifedipine, with a focus on the use of its deuterated stable isotope, Nifedipine-d4, as an internal standard. We present supporting experimental data from various studies, detail the methodologies, and offer a comparative analysis against other commonly used internal standards.
The use of a stable isotope-labeled internal standard, such as Nifedipine-d4 (also referred to as Nifedipine-d6 in some literature), is considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the analyte, Nifedipine, ensuring it behaves similarly during sample extraction, chromatography, and ionization. This minimizes variability and enhances the accuracy and precision of the analytical method.
Performance Comparison of Internal Standards for Nifedipine Quantification
The selection of an appropriate internal standard is critical for the development of a robust and reliable bioanalytical method. While Nifedipine-d4 is often the preferred choice, other structurally similar compounds have also been successfully employed. The following tables summarize the linearity and range of various LC-MS/MS methods for Nifedipine quantification, highlighting the performance with different internal standards.
| Internal Standard | Linearity Range (ng/mL) | Lower Limit of Quantitation (LLOQ) (ng/mL) | Correlation Coefficient (r²) |
| Nifedipine-d4 | 1.558 - 360.561[1] | 1.558[1] | Not explicitly stated, but implied to be linear[1] |
| Nitrendipine | 0.104 - 52.0[2] | 0.104[2] | ≥ 0.99[2] |
| Nitrendipine | 0.5 - 100 | 0.5 | > 0.99 |
| Acetaminophen | 0.17 - 102[3] | 0.17[3] | > 0.99[3] |
| Amlodipine | 4.01 - 297.03[4] | 4.01[4] | Not explicitly stated, but implied to be linear[4] |
| Tolterodine | 1 - 130[5][6] | 1.01[5][6] | > 0.995[5][6] |
| Zaferolukast | 10.0 - 600.0 | 0.07 | 0.999 |
| Not Specified | 1 - 100[7] | 1[7] | 0.9987[7] |
| Not Specified | 0.25 - 1.5 (µg/mL)[8] | 0.05 (µg/mL)[8] | Not explicitly stated, but found to be acceptable[8] |
Experimental Protocols
A detailed methodology is crucial for replicating and validating analytical methods. Below is a representative experimental protocol for the quantification of Nifedipine in human plasma using Nifedipine-d4 as an internal standard, based on published literature.
Method: LC-MS/MS with Nifedipine-d4 Internal Standard
1. Sample Preparation:
-
To a 100 µL aliquot of human plasma, add the Nifedipine-d4 internal standard solution.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography Conditions:
-
Column: A reversed-phase C18 column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., ammonium acetate buffer) and an organic phase (e.g., methanol or acetonitrile) is commonly employed.
-
Flow Rate: A flow rate of around 1.0 mL/min is often used.[1]
3. Mass Spectrometry Conditions:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode has been shown to be effective.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
Alternative Method: LC-MS/MS with Nitrendipine Internal Standard
1. Sample Preparation:
-
A liquid-liquid extraction procedure is often used. To a plasma sample, add the Nitrendipine internal standard.
-
Add an extraction solvent (e.g., a mixture of n-hexane and diethyl ether).[2]
-
Vortex and centrifuge to separate the organic and aqueous layers.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection.
2. Liquid Chromatography Conditions:
-
Column: An ACQUITY UPLC™ BEH C18 column is a suitable choice.[2]
-
Mobile Phase: A mixture of acetonitrile and ammonium acetate solution is commonly used.[2]
-
Flow Rate: A flow rate of 0.20 mL/min has been reported.[2]
3. Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) is a common choice.[2]
-
Detection: Multiple Reaction Monitoring (MRM) mode is employed for quantification.[2]
Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for Nifedipine quantification.
Conclusion
The choice of an internal standard is a critical decision in the development of a bioanalytical method for Nifedipine. The data presented in this guide, compiled from various scientific studies, demonstrates that while several internal standards can be used to achieve acceptable linearity and sensitivity, the use of a deuterated internal standard like Nifedipine-d4 is advantageous. It provides the highest level of analytical accuracy and precision by closely mimicking the behavior of the analyte throughout the entire analytical process. For researchers aiming for the most robust and reliable quantification of Nifedipine in biological matrices, a validated LC-MS/MS method employing Nifedipine-d4 as the internal standard is the recommended approach.
References
- 1. ESTIMATION OF NIFEDIPINE IN HUMAN PLASMA BY LCMS / MS | Semantic Scholar [semanticscholar.org]
- 2. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A more rapid, sensitive, and specific HPLC-MS/MS method for nifedipine analysis in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. HPLC-MS/MS method development for the quantitative determination of nifedipine for Caco-2 permeability assay [pharmacia.pensoft.net]
- 8. Method development and validation study for quantitative determination of nifedipine and related substances by ultra-high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Isotope Effect of Nifedipine-d4 in LC-MS: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled internal standards (SIL-IS), such as Nifedipine-d4, is a cornerstone of robust quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). The underlying principle is that the SIL-IS will exhibit identical chemical and physical properties to the unlabeled analyte, thus compensating for variations in sample preparation, chromatography, and ionization. However, the introduction of heavier isotopes, particularly deuterium, can sometimes lead to chromatographic and mass spectrometric differences known as isotope effects. This guide provides a framework for assessing the potential isotope effect of Nifedipine-d4 when used as an internal standard for the quantification of Nifedipine.
Executive Summary
Data Presentation: Nifedipine vs. Nifedipine-d4
The following tables summarize the key analytical parameters for Nifedipine and the expected corresponding values for Nifedipine-d4.
Table 1: Chromatographic and Mass Spectrometric Properties
| Parameter | Nifedipine | Nifedipine-d4 (Expected) | Rationale for Expected Values |
| Chemical Formula | C₁₇H₁₈N₂O₆ | C₁₇H₁₄D₄N₂O₆ | Replacement of four hydrogen atoms with deuterium. |
| Monoisotopic Mass | 346.1165 g/mol | 350.1417 g/mol | Increased mass due to the presence of four deuterium atoms. |
| Retention Time (RT) | Analyte-specific | Potentially slightly earlier elution | Deuteration can sometimes lead to a slight decrease in retention time in reversed-phase chromatography due to subtle changes in hydrophobicity. This effect is generally small but should be experimentally verified. |
| m/z of [M+H]⁺ | 347.1238 | 351.1490 | The protonated molecule will have a mass increased by approximately 4 Da. |
Table 2: Tandem Mass Spectrometry (MS/MS) Fragmentation
| Precursor Ion (m/z) | Product Ions (m/z) - Nifedipine | Product Ions (m/z) - Nifedipine-d4 (Expected) | Common Fragmentation Pathway |
| 347.1 | 315.1, 284.1, 252.1 | 319.1, 288.1, 256.1 | The fragmentation of the dihydropyridine ring is expected to be similar, with mass shifts in the fragments containing the deuterium labels. The specific location of the deuterium atoms on the molecule will determine which fragments show a mass shift. |
Experimental Protocols
To experimentally assess the isotope effect of Nifedipine-d4, the following protocols are recommended:
Protocol 1: Assessment of Chromatographic Isotope Effect
-
Standard Preparation: Prepare separate standard solutions of Nifedipine and Nifedipine-d4 at the same concentration in a suitable solvent (e.g., methanol or acetonitrile). Also, prepare a mixed solution containing both compounds.
-
LC-MS/MS System:
-
LC Column: A C18 reversed-phase column is commonly used for Nifedipine analysis (e.g., 50 x 2.1 mm, 3.5 µm).[1][2]
-
Mobile Phase: A gradient elution with acetonitrile and water, both containing a small amount of an additive like formic acid or ammonium acetate, is typical.[1][2]
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is generally appropriate.[1]
-
Injection Volume: 5-10 µL.
-
MS Detector: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
-
Analysis:
-
Inject the individual solutions of Nifedipine and Nifedipine-d4 to determine their respective retention times.
-
Inject the mixed solution and acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring the transitions for both the labeled and unlabeled compounds.
-
-
Data Evaluation:
-
Carefully compare the retention times of Nifedipine and Nifedipine-d4 from the chromatograms of the mixed standard.
-
Calculate the resolution between the two peaks. A significant separation would indicate a pronounced chromatographic isotope effect.
-
Assess the peak shapes for any signs of distortion or co-elution with interfering peaks.
-
Protocol 2: Evaluation of Mass Spectrometric Isotope Effect and Ionization Efficiency
-
Infusion Experiment:
-
Prepare solutions of Nifedipine and Nifedipine-d4 at a known concentration.
-
Infuse each solution separately into the mass spectrometer's ion source at a constant flow rate.
-
-
Full Scan and Product Ion Scan:
-
Acquire full scan mass spectra to confirm the m/z of the protonated molecules ([M+H]⁺).
-
Perform product ion scans on the respective precursor ions to obtain their fragmentation patterns.
-
-
Data Evaluation:
-
Compare the fragmentation patterns of Nifedipine and Nifedipine-d4. Note any differences in the relative abundances of the product ions, which could indicate an electronic isotope effect on fragmentation.
-
Compare the absolute signal intensities of the precursor ions under identical infusion conditions. A significant difference in signal intensity could suggest a difference in ionization efficiency.
-
Protocol 3: Matrix Effect Assessment
-
Post-Column Infusion:
-
Set up the LC-MS/MS system as described in Protocol 1.
-
Continuously infuse a solution of Nifedipine and Nifedipine-d4 post-column into the eluent stream before it enters the mass spectrometer.
-
-
Injection of Blank Matrix:
-
Inject an extracted blank matrix sample (e.g., plasma, urine) onto the LC column.
-
-
Data Analysis:
-
Monitor the signal intensity of the infused Nifedipine and Nifedipine-d4 throughout the chromatographic run.
-
Any suppression or enhancement of the signal at the retention time of the analytes indicates the presence of a matrix effect.
-
Crucially, observe if the degree of signal suppression or enhancement is identical for both Nifedipine and Nifedipine-d4. Any divergence would suggest that the internal standard is not adequately compensating for the matrix effect.
-
Mandatory Visualization
Caption: Experimental workflow for assessing the isotope effect of Nifedipine-d4.
Caption: Logical relationship of an ideal internal standard's behavior.
References
A Comparative Guide: Protein Precipitation vs. Liquid-Liquid Extraction for Nifedipine Analysis in Biological Matrices
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Nifedipine, selecting an appropriate sample preparation method is a critical step that dictates the accuracy, sensitivity, and robustness of the analytical results. The two most common techniques employed for the extraction of Nifedipine from biological matrices, such as plasma, are protein precipitation (PPT) and liquid-liquid extraction (LLE). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for your analytical needs.
At a Glance: Performance Comparison
The choice between protein precipitation and liquid-liquid extraction hinges on a trade-off between speed and simplicity versus sample cleanliness and sensitivity. While protein precipitation offers a rapid and straightforward workflow, it often results in a less clean extract, which can lead to significant matrix effects and potentially compromise the lower limit of quantification (LLOQ). Conversely, liquid-liquid extraction, although more labor-intensive, typically provides a cleaner sample, leading to improved sensitivity and reduced matrix effects.
The following table summarizes the key performance parameters for each method based on published experimental data for Nifedipine analysis.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction |
| Recovery | ~93.2% - 108.7%[1][2] | ~71.6% - 89.1%[3][4] |
| Matrix Effect | Can be significant, potentially leading to ion suppression or enhancement.[5] | Generally lower due to higher selectivity, resulting in cleaner extracts.[5] |
| Lower Limit of Quantification (LLOQ) | 1.01 ng/mL to 1.558 ng/mL[1][2] | 0.104 ng/mL to 0.5 ng/mL[3][4][6] |
| Speed & Simplicity | Fast and easy to perform, amenable to high-throughput automation.[2][7] | More time-consuming and complex, involving multiple steps. |
| Selectivity | Low, co-extraction of endogenous components is common.[5] | High, allows for selective extraction of the analyte from the matrix. |
| Solvent Consumption | Generally lower. | Typically higher. |
Experimental Workflows
To provide a clearer understanding of the practical application of each technique, the following diagrams illustrate the typical experimental workflows for protein precipitation and liquid-liquid extraction in the context of Nifedipine analysis.
Detailed Experimental Protocols
The following are representative experimental protocols for the analysis of Nifedipine in human plasma using both protein precipitation and liquid-liquid extraction, as adapted from published literature.
Protein Precipitation Protocol
This protocol is based on a simple and rapid protein precipitation method using acetonitrile.
-
Sample Preparation : To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard working solution.
-
Precipitation : Add 300 µL of acetonitrile to the plasma sample.
-
Vortexing : Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation : Centrifuge the sample at 6000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection : Carefully transfer the supernatant to a clean autosampler vial.
-
Analysis : Inject an aliquot of the supernatant directly into the LC-MS/MS system for analysis.[2]
Liquid-Liquid Extraction Protocol
This protocol utilizes ethyl acetate for the extraction of Nifedipine, a commonly used solvent that provides good recovery.
-
Sample Preparation : To 500 µL of a plasma sample in a centrifuge tube, add 50 µL of the internal standard solution.
-
Extraction : Add 3.5 mL of ethyl acetate to the tube.
-
Vortexing : Vortex the mixture for 2 minutes to facilitate the extraction of Nifedipine into the organic phase.
-
Centrifugation : Centrifuge the sample at 5000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer : Carefully transfer 3 mL of the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis : Inject 10 µL of the reconstituted sample into the LC-MS/MS system for analysis.[5][8]
Conclusion
The choice between protein precipitation and liquid-liquid extraction for Nifedipine analysis is highly dependent on the specific requirements of the study.
-
Protein precipitation is the method of choice for high-throughput screening and when a very low limit of quantification is not the primary objective. Its simplicity and speed are major advantages in a busy laboratory setting.[2][7]
-
Liquid-liquid extraction is superior when high sensitivity and minimal matrix effects are crucial, for instance, in pharmacokinetic studies requiring low LLOQs.[5][8] The cleaner extracts obtained with LLE can lead to more reliable and reproducible results, albeit at the cost of a more complex and time-consuming procedure.
Ultimately, researchers should validate the chosen method according to regulatory guidelines to ensure it meets the specific analytical performance criteria for their intended application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. db.cngb.org [db.cngb.org]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. A more rapid, sensitive, and specific HPLC-MS/MS method for nifedipine analysis in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision in Nifedipine Bioanalysis: A Comparative Guide to Internal Standards
For researchers and professionals in drug development, the accuracy and precision of bioanalytical methods are paramount. When quantifying Nifedipine, a widely used calcium channel blocker, in biological matrices, the choice of an internal standard is a critical factor that directly impacts the reliability of the data. This guide provides a comparative overview of the inter-day and intra-day precision for Nifedipine analysis, with a focus on the performance of its deuterated analogue, Nifedipine-d4, against other commonly used internal standards.
Data Presentation: Inter-day and Intra-day Precision Comparison
The following table summarizes the reported inter-day and intra-day precision for the analysis of Nifedipine in human plasma using various analytical methods and internal standards. Precision is expressed as the relative standard deviation (% RSD). Lower % RSD values indicate higher precision.
| Internal Standard | Analytical Method | Concentration Levels (ng/mL) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
| Nifedipine-d4 (Expected) | LC-MS/MS | Low, Medium, High | < 15% | < 15% |
| Nitrendipine | UPLC-MS/MS | 0.42, 6.53, 81.60 | < 15% | < 15% |
| Nitrendipine | LC/MS/MS | 2, 10, 50 | < 15% | < 15% |
| Acetaminophen | HPLC-MS/MS | 0.42, 6.53, 81.60 | < 15% | < 15% |
| Not Specified | HPLC-DAD | 12.5 - 400 | 2.18 - 6.67% | 6.52 - 11.93% |
| Not Specified | UPLC | Not Specified | < 5.0% | < 5.0% |
Note: While specific experimental data for Nifedipine-d4 was not available in the reviewed literature, the expected precision is based on the well-established principle that stable isotope-labeled internal standards, such as deuterated compounds, provide the highest degree of accuracy and precision in mass spectrometry-based bioanalysis.
The Nifedipine-d4 Advantage
The use of a deuterated internal standard like Nifedipine-d4 is considered the "gold standard" in quantitative bioanalysis. This is because its physicochemical properties are nearly identical to the analyte, Nifedipine. It co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. This allows for highly effective compensation for variations during sample preparation and analysis, leading to superior accuracy and precision compared to other internal standards that are structurally different from the analyte.
Experimental Protocols
Below is a representative, detailed methodology for the bioanalysis of Nifedipine in human plasma using a deuterated internal standard, synthesized from various published LC-MS/MS methods.
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 200 µL of plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Nifedipine-d4 in methanol) to each plasma sample.
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., a mixture of n-hexane and diethyl ether, 1:3, v/v).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a new set of tubes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Chromatographic Conditions (UPLC-MS/MS)
-
Chromatographic System: Waters ACQUITY UPLC™ or equivalent.
-
Column: ACQUITY UPLC™ BEH C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase: A mixture of acetonitrile and 10 mmol/L ammonium acetate (75:25, v/v).
-
Flow Rate: 0.20 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Run Time: Approximately 1.4 minutes.
Mass Spectrometric Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nifedipine: Precursor ion → Product ion (specific m/z values to be optimized).
-
Nifedipine-d4: Precursor ion → Product ion (specific m/z values to be optimized).
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Mandatory Visualization
The following diagrams illustrate the mechanism of action of Nifedipine and a typical bioanalytical workflow.
Caption: Mechanism of action of Nifedipine as a calcium channel blocker.
Caption: A typical experimental workflow for the bioanalysis of Nifedipine.
Nifedipine-d4 Internal Standard: A Comparative Guide for Clinical Pharmacokinetic Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of clinical pharmacokinetics, the precise and accurate quantification of drugs in biological matrices is paramount. For the widely used calcium channel blocker Nifedipine, the choice of an appropriate internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a critical determinant of data quality and reliability. This guide provides an objective comparison of the deuterated internal standard, Nifedipine-d4, with commonly used non-deuterated alternatives, supported by a review of published experimental data.
The Gold Standard: Nifedipine-d4
Deuterated internal standards are widely considered the "gold standard" in quantitative mass spectrometry.[1] Nifedipine-d4, a stable isotope-labeled version of the drug, is chemically and physically almost identical to Nifedipine. This near-identical nature ensures that it co-elutes with the analyte and experiences the same effects during sample preparation, extraction, and ionization.[1] This co-behavior effectively compensates for variability, including matrix effects, leading to superior accuracy and precision in pharmacokinetic studies.
Alternative Internal Standards for Nifedipine Analysis
While Nifedipine-d4 is the ideal choice, several non-deuterated compounds have been utilized as internal standards in Nifedipine bioanalysis. These alternatives are typically structurally similar to Nifedipine or are other commercially available drugs. Common alternatives include:
-
Nitrendipine: A dihydropyridine calcium channel blocker structurally similar to Nifedipine.
-
Verapamil: A phenylalkylamine calcium channel blocker.
-
Tolterodine: A muscarinic receptor antagonist.
-
Diazepam: A benzodiazepine.
-
Acetaminophen: A common analgesic.
-
Zaferolukast: A leukotriene receptor antagonist.
Performance Comparison: Nifedipine-d4 vs. Alternatives
Table 1: Assay Performance with Various Internal Standards
| Internal Standard | Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Precision (%RSD) | Accuracy (%RE) | Source |
| Nifedipine-d4 | Nifedipine | Data not explicitly available in reviewed literature | Data not explicitly available in reviewed literature | Expected to be <15% | Expected to be within ±15% | General principle |
| Nitrendipine | Nifedipine | 0.104 | 0.104 - 52.0 | < 15% (intra- and inter-day) | -4.0% to 6.2% | [2] |
| Verapamil | Nifedipine | 1.01 | 1 - 100 | Not explicitly stated | Not explicitly stated, but within acceptance criteria | [3] |
| Tolterodine | Nifedipine | 1.01 | 1 - 130 | < 15% (intra- and inter-day) | Within 80-120% for LLOQ, not explicitly stated for QCs | [4] |
| Acetaminophen | Nifedipine | 0.17 | 0.17 - 102 | < 15% (intra- and inter-day) | -3.92% to 7.31% | [5] |
| Diazepam | Nifedipine | Data not explicitly available for LC-MS/MS | Data not explicitly available for LC-MS/MS | Data not explicitly available for LC-MS/MS | Data not explicitly available for LC-MS/MS | [6] |
| Zaferolukast | Nifedipine | 0.07 | Not explicitly stated for Nifedipine alone | Intra-day: 83.46%–110.22%, Inter-day: 97.90%–114.82% | Intra-day: 94.59%–105.58%, Inter-day: 93.11%–109.32% | [7] |
LLOQ: Lower Limit of Quantification; %RSD: Percent Relative Standard Deviation; %RE: Percent Relative Error.
Table 2: Recovery of Nifedipine with Different Internal Standards
| Internal Standard | Nifedipine Mean Recovery (%) | Internal Standard Mean Recovery (%) | Source |
| Nitrendipine | 85.6 - 92.4 | 88.9 - 94.1 | [2] |
| Verapamil | 104.1 - 108.7 | Not explicitly stated | [3] |
| Tolterodine | 104.1 - 108.7 | Not explicitly stated | [4] |
| Acetaminophen | 85.2 - 91.5 | 88.7 | [5] |
| Diazepam | Not explicitly stated | Not explicitly stated | |
| Zaferolukast | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative experimental workflows for sample preparation in clinical pharmacokinetic assays of Nifedipine.
Experimental Workflow: Liquid-Liquid Extraction (LLE)
This workflow is commonly used for the extraction of Nifedipine from plasma samples.
Experimental Workflow: Protein Precipitation (PPT)
Protein precipitation is a simpler and faster sample preparation technique.
Logical Relationship: Internal Standard Selection
The choice of an internal standard has a direct impact on the quality and reliability of the bioanalytical data. This diagram illustrates the logical considerations in selecting an appropriate internal standard.
Conclusion
The selection of an appropriate internal standard is a critical step in the development of robust and reliable bioanalytical methods for Nifedipine. While various non-deuterated alternatives have been successfully used, the physicochemical similarity of Nifedipine-d4 to the analyte makes it the superior choice for mitigating matrix effects and ensuring the highest level of accuracy and precision in clinical pharmacokinetic assays. When Nifedipine-d4 is not available, a thorough validation is essential to demonstrate that the chosen alternative internal standard can adequately control for the analytical variability in the specific matrix and method being employed.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of nifedipine in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. A more rapid, sensitive, and specific HPLC-MS/MS method for nifedipine analysis in human plasma and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Determination of nifedipine content and its uniformity in tablets by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of LC/MS/MS method for the simultaneous determination of montelukast, gliclazide, and nifedipine and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling Nifedipine d4
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Nifedipine d4. The following procedures are designed to ensure the safe handling, use, and disposal of this potent pharmaceutical compound.
Hazard Identification and Personal Protective Equipment (PPE)
Nifedipine is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[1] Due to its potency, this compound should be handled with appropriate engineering controls and personal protective equipment to minimize exposure. The selection of PPE is critical and should be based on a thorough risk assessment of the specific laboratory procedures being performed.
Summary of Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high potential for aerosol or dust generation. Provides a high Assigned Protection Factor (APF).[2] |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory.[2] | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities but not recommended as primary protection for handling highly potent compounds.[2] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination.[2] |
| Body Protection | Disposable Coveralls | Recommended to be made from materials like Tyvek® to protect against chemical splashes and dust.[2] |
| Dedicated Lab Coat | Should be worn over personal clothing and be disposable or professionally laundered. | |
| Eye Protection | Safety Goggles or Face Shield | Use chemical splash goggles for a complete seal around the eyes. A face shield can be worn over goggles for additional protection.[2] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area. |
Experimental Protocol: Safe Handling Workflow
Adherence to a strict operational workflow is essential to minimize the risk of exposure and contamination. The following steps outline a safe handling process for this compound.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a containment device such as a chemical fume hood or a glove box.
-
Assemble all necessary equipment and materials, including PPE, spill kit, and waste disposal containers, before commencing work.
-
Ensure all personnel are trained on the specific hazards and handling procedures for this compound.
-
-
Gowning/PPE Donning:
-
Put on all required PPE in the correct order, typically starting with shoe covers, followed by coveralls, inner gloves, respirator, safety goggles, and outer gloves.
-
-
Handling and Use:
-
Perform all manipulations of this compound that may generate dust or aerosols within a certified containment system.
-
When preparing solutions, add the solvent to the solid slowly to prevent splashing.[2]
-
Keep containers with this compound closed when not in use.
-
-
Decontamination and Doffing:
-
After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Remove PPE in the designated doffing area, being careful to avoid self-contamination.[2] Dispose of single-use PPE in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
-
Spill Management:
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be segregated from general laboratory waste.
-
Containerization:
-
Solid Waste: Place solid this compound and contaminated materials (e.g., weigh paper, gloves) into a sealed, labeled, and robust primary container. This container should then be placed in a designated hazardous pharmaceutical waste container.[3]
-
Liquid Waste: Collect solutions containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not dispose of liquid waste down the drain.[3]
-
-
Labeling: The hazardous waste container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound" and its associated hazards.[3]
-
Storage: Store sealed hazardous waste containers in a designated, secure area away from incompatible materials and general laboratory traffic pending disposal.[3]
-
Final Disposal: Arrange for the collection and disposal of hazardous waste by a licensed and certified hazardous waste disposal company.[3] For household quantities, if a take-back program is unavailable, the FDA recommends mixing the substance with an undesirable material like coffee grounds or cat litter, placing it in a sealed container, and disposing of it in the trash.[4][5][6]
Workflow and Safety Relationships
The following diagrams illustrate the key workflows and logical relationships for the safe handling of this compound.
Caption: Safe Handling Workflow for this compound.
Caption: Relationship between PPE, Controls, and Researcher.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
